Nlrp3-IN-15
Beschreibung
Eigenschaften
Molekularformel |
C22H19NO4 |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
6-(2-hydroxyethyl)-18-methyl-3-oxa-6-azapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),2(10),4(9),14,16,18,20-heptaene-11,12-dione |
InChI |
InChI=1S/C22H19NO4/c1-12-3-2-4-14-13(12)5-6-16-18(14)20(25)21(26)19-15-7-8-23(9-10-24)11-17(15)27-22(16)19/h2-6,24H,7-11H2,1H3 |
InChI-Schlüssel |
GCYKCXXLWUWUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)CCO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Development of NLRP3-IN-15: A Potent and Selective Inflammasome Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a key therapeutic target. This technical guide details the discovery, development, and characterization of NLRP3-IN-15, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.
Discovery and Lead Optimization
This compound, also identified as compound 12a in its discovery campaign, was developed through a scaffold hybridization strategy, combining structural features of the natural product Tanshinone I with a piperidine moiety. This approach aimed to optimize potency and drug-like properties. The initial design and synthesis led to a series of compounds, with subsequent structure-activity relationship (SAR) studies guiding the optimization towards highly potent and selective NLRP3 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its in vitro and in vivo activity, as well as its pharmacokinetic profile.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Assay System | Value |
| IC50 (IL-1β release) | LPS- and Nigericin-induced primary mouse peritoneal macrophages (PMs) | 0.114 μM[1] |
| Inhibition of Caspase-1 (p20) Secretion | LPS- and Nigericin-induced primary mouse peritoneal macrophages (PMs) | Inhibition observed at 2 μM[1] |
| Inhibition of IL-1β (p17) Secretion | LPS- and Nigericin-induced primary mouse peritoneal macrophages (PMs) | Inhibition observed at 2 μM[1] |
| ASC Oligomerization | LPS- and Nigericin-induced primary mouse peritoneal macrophages (PMs) | Inhibits ASC oligomerization[1] |
Table 2: In Vitro Metabolic Stability of this compound
| Microsome Source | Half-life (T1/2) | Intrinsic Clearance (Clint) |
| Human Liver Microsomes | 693 min[1] | 2.0 μL/min/mg[1] |
| Mouse Liver Microsomes | 693 min[1] | 2.0 μL/min/mg[1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Sepsis
| Animal Model | Dosage and Administration | Key Findings |
| LPS-induced septic mouse model | 50 mg/kg; intraperitoneal (i.p.) injection[1] | - Decreased serum levels of IL-1β- Relieved thickening of the alveolar wall in the lungs[1] |
Table 4: Pharmacokinetic Profile of this compound in Mice
| Administration Route | Dose (mg/kg) | T1/2 (h) | Tmax (h) | Bioavailability (F%) |
| Oral (p.o.) | 20 | 1.659[1] | 0.5[1] | 9.6[1] |
| Intraperitoneal (i.p.) | 20 | 1.807[1] | 0.167[1] | 21.2[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 inflammasome complex, thereby preventing its assembly and activation. The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation signal, triggered by a variety of stimuli including ion fluxes (e.g., potassium efflux induced by nigericin) or crystalline substances, promotes the oligomerization of NLRP3. This recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. This compound intervenes in this cascade by inhibiting the oligomerization of ASC, a crucial step for inflammasome assembly.
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the induction of NLRP3 inflammasome activation in primary mouse peritoneal macrophages and the assessment of IL-1β secretion.
Materials:
-
Primary mouse peritoneal macrophages (PMs)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Procedure:
-
Harvest primary peritoneal macrophages from mice and seed them in 96-well plates at a suitable density in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow the cells to adhere overnight.
-
Prime the macrophages by replacing the medium with fresh DMEM containing 1% FBS and LPS (typically 1 µg/mL) for 3-4 hours.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the cell culture should be kept below 0.1%.
-
After the priming step, treat the cells with different concentrations of this compound for 30 minutes.
-
Induce NLRP3 activation by adding nigericin (typically 5 µM) to the wells and incubate for 1-2 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Western Blot for Caspase-1 and IL-1β Secretion
This protocol is used to detect the cleaved (active) forms of caspase-1 (p20) and IL-1β (p17) in the cell culture supernatant.
Materials:
-
Supernatants from the in vitro inflammasome activation assay
-
Protein precipitation reagents (e.g., trichloroacetic acid/acetone)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against mouse caspase-1 (p20) and IL-1β (p17)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Precipitate the proteins from the collected cell culture supernatants using a suitable method like TCA/acetone precipitation.
-
Resuspend the protein pellets in Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against caspase-1 (p20) and IL-1β (p17) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
ASC Oligomerization Assay
This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation.
Materials:
-
Primary mouse peritoneal macrophages
-
Lysis buffer (e.g., containing Triton X-100)
-
Cross-linking agent (e.g., disuccinimidyl suberate - DSS)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against ASC
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Following inflammasome activation as described in section 4.1, lyse the cells with a suitable lysis buffer.
-
Centrifuge the lysates to pellet the insoluble ASC oligomers.
-
Resuspend the pellet in buffer and treat with a cross-linking agent like DSS to stabilize the oligomers.
-
Stop the cross-linking reaction and resuspend the pellet in Laemmli sample buffer.
-
Separate the cross-linked proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform western blotting as described in section 4.2 using a primary antibody against ASC to detect the monomeric and oligomeric forms of ASC.
Caption: Experimental Workflow for ASC Oligomerization Assay.
In Vivo Mouse Model of Sepsis
This protocol outlines the procedure for inducing sepsis in mice using LPS and evaluating the anti-inflammatory effect of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)
-
Sterile saline
-
Blood collection supplies
-
ELISA kit for mouse IL-1β
-
Histology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Administer this compound (50 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 1 hour), induce sepsis by i.p. injection of a sublethal dose of LPS (e.g., 10-20 mg/kg).
-
Monitor the mice for clinical signs of sepsis.
-
At a specific time point post-LPS injection (e.g., 4-6 hours), collect blood via cardiac puncture or another appropriate method.
-
Separate the serum and store it at -80°C until analysis.
-
Measure the serum levels of IL-1β using a commercial ELISA kit.
-
For histological analysis, euthanize the mice and collect lung tissues.
-
Fix the lung tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Evaluate the lung sections for inflammatory cell infiltration and alveolar wall thickening.
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable metabolic stability and pharmacokinetic profile make it a promising candidate for further preclinical and clinical development for the treatment of NLRP3-driven inflammatory diseases. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation and innate immunity.
References
Nlrp3-IN-15 structure-activity relationship
Despite a comprehensive search for "Nlrp3-IN-15," no publicly available data matching this specific compound could be located. As a result, the requested in-depth technical guide on its structure-activity relationship, including data tables, experimental protocols, and visualizations, cannot be generated at this time.
Extensive searches were conducted to find information regarding the chemical structure, synthesis, biological activity, and structure-activity relationship (SAR) studies of a compound designated "this compound." These searches yielded no specific results for a molecule with this name. The search results primarily focused on the broader topic of the NLRP3 inflammasome, its signaling pathway, and well-documented inhibitors such as MCC950, CY-09, and OLT1177.
It is possible that "this compound" is a very new, unpublished, or internal designation for a compound not yet disclosed in scientific literature or public databases. Alternatively, there may be a typographical error in the compound name provided.
Without any foundational information on the chemical identity and biological profile of "this compound," it is impossible to fulfill the core requirements of the request, which include:
-
Quantitative Data Presentation: No data exists to be summarized into tables.
-
Detailed Experimental Protocols: No cited experiments are available to be detailed.
-
Mandatory Visualizations: No specific signaling pathways, experimental workflows, or logical relationships for this compound can be diagrammed.
We recommend that researchers, scientists, and drug development professionals interested in this topic verify the compound's name and search for it in specialized chemical or patent databases that may contain more recent or proprietary information.
For informational purposes, a general overview of the NLRP3 inflammasome signaling pathway is provided below. This pathway is the general target for the class of inhibitors to which "this compound" would presumably belong.
General NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a critical component of the innate immune response and typically requires two signals. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). The second activation signal can be triggered by a wide array of stimuli, including ATP, crystalline structures, and pore-forming toxins, which lead to events like potassium efflux. This results in the assembly of the NLRP3 inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and can also induce a form of inflammatory cell death known as pyroptosis.
Caption: A diagram of the canonical two-signal NLRP3 inflammasome activation pathway.
Nlrp3-IN-15: A Technical Guide to Target Specificity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target. This technical guide provides an in-depth overview of Nlrp3-IN-15, a potent and selective inhibitor of the NLRP3 inflammasome.
This compound has been identified as a valuable research tool for investigating the role of the NLRP3 inflammasome in various pathological conditions. This document summarizes its known target specificity, mechanism of action, and provides detailed, generalized experimental protocols relevant to its characterization.
Core Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Species | Assay System | Value |
| IC50 (IL-1β release) | Murine | Peritoneal Macrophages | 0.114 µM |
| Metabolic Stability (T1/2) | Human | Liver Microsomes | 693 min |
| Metabolic Stability (T1/2) | Murine | Liver Microsomes | - |
| Intrinsic Clearance (Clint) | Human | Liver Microsomes | 2.0 µL/min/mg |
| In Vivo Efficacy | Murine | LPS-induced Sepsis Model | Decreased serum IL-1β, relieved lung inflammation |
Signaling Pathway and Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.
This compound is reported to inhibit the formation of the NLRP3 inflammasome complex by targeting ASC oligomerization. This prevents the recruitment and subsequent activation of pro-caspase-1, thereby blocking the downstream cleavage of pro-IL-1β and the induction of pyroptosis.
Experimental Protocols
Detailed methodologies for key experiments to characterize NLRP3 inhibitors like this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Inhibition of IL-1β Release (ELISA)
This assay quantifies the ability of an inhibitor to block the release of mature IL-1β from macrophages following NLRP3 inflammasome activation.
Methodology:
-
Cell Plating: Seed murine peritoneal macrophages in a 96-well plate at an appropriate density and allow them to adhere.
-
Priming: Prime the cells with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 30 minutes).
-
Activation: Add an NLRP3 activator, such as nigericin, to induce inflammasome assembly and IL-1β release.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using non-linear regression.
Inhibition of Caspase-1 Activation (Western Blot)
This assay assesses the effect of the inhibitor on the autocatalytic cleavage of pro-caspase-1 into its active p20 subunit.
Methodology:
-
Cell Treatment: Treat murine peritoneal macrophages as described in the IL-1β release assay.
-
Lysate and Supernatant Preparation: Collect both the cell culture supernatant and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate proteins from the supernatant and lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the caspase-1 p20 subunit and pro-caspase-1. Also, probe for a loading control (e.g., β-actin) in the lysates.
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands using a suitable substrate.
-
Analysis: Compare the intensity of the caspase-1 p20 band in treated versus untreated samples.
ASC Oligomerization Assay
This assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation, and assesses the inhibitory effect of the compound.
Methodology:
-
Cell Line: Use a macrophage cell line stably expressing an ASC-fluorescent protein fusion (e.g., ASC-GFP).
-
Treatment: Treat the cells with LPS for priming, followed by the addition of this compound and then an NLRP3 activator.
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of cells with a distinct fluorescent ASC speck and express this as a percentage of the total number of cells.
In Vivo LPS-Induced Sepsis Model
This model is used to evaluate the anti-inflammatory efficacy of the compound in a living organism.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a specified dose (e.g., 50 mg/kg).
-
LPS Challenge: After a defined pre-treatment time, induce systemic inflammation by injecting LPS.
-
Sample Collection: At a specific time point post-LPS injection, collect blood samples for serum analysis and harvest tissues (e.g., lungs) for histological examination.
-
Analysis:
-
Measure serum IL-1β levels using ELISA.
-
Perform histological staining (e.g., H&E) on lung tissue sections to assess inflammation, such as alveolar wall thickening and immune cell infiltration.
-
Target Specificity Assessment
While this compound is reported as a selective inhibitor, a thorough characterization of its specificity is crucial. This involves testing its activity against other related inflammasomes and a broader panel of off-target proteins.
Recommended Assays:
-
NLRC4 and AIM2 Inflammasome Activation Assays: Perform IL-1β release assays in macrophages using specific activators for other inflammasomes, such as Salmonella typhimurium for NLRC4 and poly(dA:dT) for AIM2. This compound should show significantly less or no inhibition in these assays compared to its effect on NLRP3 activation.
-
Broad Kinase and Receptor Profiling: Screen this compound against a commercial panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-targets to identify any potential unintended interactions.
Conclusion
This compound is a potent inhibitor of the NLRP3 inflammasome with demonstrated in vitro and in vivo activity. Its mechanism of action involves the inhibition of ASC oligomerization, a key step in inflammasome assembly. The experimental protocols provided in this guide offer a framework for the further characterization and application of this compound in inflammatory disease research. A comprehensive assessment of its target specificity will further solidify its utility as a selective research tool.
Nlrp3-IN-15: A Technical Guide to a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nlrp3-IN-15, a potent and selective inhibitor of the NLRP3 inflammasome. This document details the inhibitor's mechanism of action, presents its quantitative biochemical and cellular activity, and provides detailed experimental protocols for its characterization. The information is intended to support researchers and drug development professionals in their efforts to understand and target the NLRP3 inflammasome pathway in various inflammatory diseases.
Core Concepts: The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] Its activation is a key driver of inflammation in a wide range of diseases, including autoinflammatory syndromes, type 2 diabetes, Alzheimer's disease, and atherosclerosis.[1][2] The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.
-
Activation (Signal 2): A diverse array of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the activation of the primed NLRP3 protein. This leads to the assembly of the inflammasome complex.
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC then recruits pro-caspase-1, leading to its proximity-induced auto-activation. Activated caspase-1 is a cysteine protease that cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1][2] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound: A Potent Inhibitor of NLRP3 Inflammasome Activation
This compound is a small molecule inhibitor that has demonstrated potent and selective inhibition of the NLRP3 inflammasome.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity.
| Parameter | Value | Assay System |
| IC50 for IL-1β release | 0.114 µM | LPS-primed mouse peritoneal macrophages stimulated with a NLRP3 activator. |
Mechanism of Action: Inhibition of ASC Oligomerization
This compound exerts its inhibitory effect by targeting a critical step in the assembly of the NLRP3 inflammasome: the oligomerization of the adaptor protein ASC.[3] By preventing the formation of the ASC "speck," a large signaling platform essential for pro-caspase-1 recruitment and activation, this compound effectively blocks the downstream consequences of NLRP3 activation, including caspase-1 cleavage and the release of mature IL-1β.[3]
While the precise binding site of this compound on ASC or its interacting partners has not been definitively elucidated in publicly available literature, its ability to inhibit ASC oligomerization suggests a mechanism that may involve interference with the PYD-PYD domain interactions that drive ASC filament formation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the canonical NLRP3 inflammasome activation pathway and the proposed point of intervention for this compound.
Figure 1: Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by this compound. This diagram illustrates the two-signal activation model of the NLRP3 inflammasome, leading to inflammation and pyroptosis. This compound is shown to inhibit the crucial step of ASC oligomerization.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Inhibition of IL-1β Secretion (ELISA)
This protocol describes the measurement of IL-1β released from macrophages following NLRP3 inflammasome activation and treatment with this compound.
1. Cell Culture and Priming:
-
Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For THP-1 cells, differentiate into a macrophage-like phenotype by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Seed the macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
2. Inhibitor Treatment and NLRP3 Activation:
-
Following priming, remove the LPS-containing medium and replace it with fresh medium.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Activate the NLRP3 inflammasome by adding a known activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
3. Sample Collection and ELISA:
-
After the activation period, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Determine the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
Western Blot Analysis of Caspase-1 and IL-1β Cleavage
This protocol details the detection of the active p20 subunit of caspase-1 and the mature p17 subunit of IL-1β in cell lysates and supernatants.
1. Cell Treatment and Lysis:
-
Follow the same cell culture, priming, inhibitor treatment, and activation steps as described in the ELISA protocol, but perform the experiment in a larger format (e.g., 6-well plate).
-
After activation, collect the cell culture supernatants and lyse the adherent cells in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Concentration and Sample Preparation:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
For the supernatants, concentrate the proteins by methanol/chloroform precipitation.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
3. SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20) and IL-1β (p17), as well as antibodies for pro-caspase-1, pro-IL-1β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ASC Oligomerization Assay (Immunofluorescence)
This protocol describes the visualization of ASC speck formation in macrophages as a direct measure of inflammasome assembly.
1. Cell Culture and Treatment:
-
Seed macrophages on glass coverslips in a 24-well plate.
-
Follow the same priming, inhibitor treatment, and activation steps as described previously.
2. Immunofluorescence Staining:
-
After activation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against ASC overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
3. Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of cells containing an ASC speck (a single, bright, perinuclear focus of ASC) in multiple fields of view for each treatment condition.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing an NLRP3 inhibitor like this compound.
Figure 2: Experimental Workflow for this compound Characterization. This flowchart outlines the key steps involved in the in vitro evaluation of this compound's inhibitory activity on the NLRP3 inflammasome.
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. Its potent and selective inhibition of ASC oligomerization provides a specific mechanism to dissect the complexities of this inflammatory pathway. The data and protocols presented in this guide are intended to facilitate further research and development of NLRP3-targeted therapeutics.
References
- 1. Computational study on the mechanism of small molecules inhibiting NLRP3 with ensemble docking and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Identification of NLRP3PYD Homo-Oligomerization Inhibitors with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-15 and the Landscape of NLRP3 Inflammasome Inhibition in Innate Immunity Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of small molecule inhibitors targeting NLRP3 has become a major focus of therapeutic research. This technical guide provides an in-depth overview of the role of NLRP3 inhibitors in innate immunity research, with a specific focus on the available data for the potent and selective inhibitor, Nlrp3-IN-15. While detailed primary research on this compound is not publicly available, this guide leverages data from commercial suppliers and places it within the broader context of well-characterized NLRP3 inhibitors to provide a comprehensive resource for researchers. We will explore the mechanism of NLRP3 inflammasome activation, the points of intervention for inhibitors, key experimental protocols for their evaluation, and the current landscape of quantitative data.
The NLRP3 Inflammasome: A Key Mediator of Inflammation
The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The NOD-like receptor pyrin domain-containing 3 (NLRP3) is a cytosolic PRR that, upon activation, assembles a multiprotein complex known as the NLRP3 inflammasome.[1] This complex typically consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1]
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[2]
-
Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances (e.g., monosodium urate), and microbial toxins, can trigger the activation and assembly of the inflammasome. This leads to the proximity-induced auto-cleavage and activation of caspase-1.[2]
Activated caspase-1 is a cysteine protease with two major downstream effects:
-
Cytokine Processing: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1]
-
Pyroptosis: It cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, inflammatory form of cell death known as pyroptosis.[1]
This compound: A Potent and Selective Inhibitor
This compound is described as a potent and selective inhibitor of the NLRP3 inflammasome.[3] While the primary scientific literature detailing its discovery and characterization is not publicly accessible, key quantitative data is available from commercial suppliers.
Quantitative Data
The primary reported quantitative metric for this compound is its half-maximal inhibitory concentration (IC50) for the release of interleukin-1β (IL-1β).
| Compound | Assay | IC50 (µM) | Source |
| This compound | IL-1β Release | 0.114 | [3] |
This low micromolar IC50 value indicates that this compound is a highly potent inhibitor of NLRP3 inflammasome activity.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been detailed in peer-reviewed publications. However, based on the common mechanisms of other well-studied NLRP3 inhibitors, it likely interferes with one of the key steps in inflammasome assembly or activation.
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and potential points of inhibition.
Caption: Canonical NLRP3 inflammasome activation pathway and potential inhibition point.
Many small molecule inhibitors of NLRP3, such as MCC950, have been shown to directly bind to the NACHT domain of NLRP3, preventing its ATPase activity and subsequent oligomerization, which is essential for inflammasome assembly. It is plausible that this compound acts through a similar mechanism.
Experimental Protocols for Evaluating NLRP3 Inhibitors
To assess the efficacy and mechanism of NLRP3 inhibitors like this compound, a series of in vitro and in vivo experiments are typically employed. The following are detailed methodologies for key experiments.
In Vitro IL-1β Release Assay in Macrophages
This is the foundational assay to determine the potency of an NLRP3 inhibitor.
Objective: To quantify the dose-dependent inhibition of IL-1β release from macrophages following NLRP3 inflammasome activation.
Cell Lines:
-
Bone marrow-derived macrophages (BMDMs) from mice.
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes (differentiated into macrophages).
Methodology:
-
Cell Culture: Culture macrophages in appropriate media (e.g., DMEM for BMDMs, RPMI for THP-1) supplemented with fetal bovine serum and antibiotics.
-
Priming (Signal 1): Seed cells in a 96-well plate and prime with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours).
-
Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of this compound for a specified time (e.g., 30-60 minutes).
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM for 45 minutes) or Nigericin (e.g., 10 µM for 1-2 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Quantification: Measure the concentration of IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and calculate the IC50 value using non-linear regression.
Caption: Workflow for in vitro IL-1β release assay.
ASC Speck Formation Assay
This assay visualizes the core event of inflammasome assembly.
Objective: To assess the inhibitor's ability to prevent the formation of the ASC speck, a hallmark of inflammasome assembly.
Methodology:
-
Cell Line: Use macrophages (e.g., immortalized macrophages from ASC-mCitrine mice) that express a fluorescently tagged ASC protein.
-
Experimental Steps: Follow the same priming, inhibitor treatment, and activation steps as the IL-1β release assay.
-
Imaging: After activation, fix the cells and visualize the formation of ASC specks using fluorescence microscopy.
-
Quantification: Quantify the percentage of cells with ASC specks in the presence and absence of the inhibitor.
In Vivo Models of NLRP3-driven Inflammation
To evaluate the therapeutic potential of an NLRP3 inhibitor, in vivo models are essential.
Objective: To determine the efficacy of this compound in reducing inflammation in a living organism.
Common Models:
-
LPS-induced Systemic Inflammation:
-
Administer the NLRP3 inhibitor (e.g., via intraperitoneal injection) to mice.
-
After a set time, challenge the mice with a systemic dose of LPS.
-
Collect blood samples at various time points and measure serum levels of IL-1β and other cytokines.
-
-
Peritonitis Model:
-
Prime mice with an intraperitoneal injection of LPS.
-
Administer the NLRP3 inhibitor.
-
Induce peritonitis by intraperitoneal injection of an NLRP3 activator like ATP or monosodium urate (MSU) crystals.
-
Collect peritoneal lavage fluid and measure cytokine levels and immune cell infiltration.
-
Caption: Workflow for an in vivo peritonitis model.
Conclusion and Future Directions
This compound, with its potent inhibitory activity on IL-1β release, represents a valuable tool for researchers studying the role of the NLRP3 inflammasome in innate immunity and inflammatory diseases. While the public availability of detailed research on this specific compound is limited, the established methodologies and the understanding of the NLRP3 pathway provide a robust framework for its investigation.
For researchers and drug development professionals, the key steps forward with a compound like this compound would be to:
-
Elucidate the precise mechanism of action: Determine if it directly binds to NLRP3 and characterize its binding site.
-
Assess its selectivity: Confirm its specificity for the NLRP3 inflammasome over other inflammasomes (e.g., NLRC4, AIM2).
-
Evaluate its in vivo efficacy and safety: Conduct comprehensive studies in various animal models of NLRP3-driven diseases to establish its therapeutic potential and safety profile.
The continued development and characterization of potent and selective NLRP3 inhibitors like this compound are crucial for advancing our understanding of innate immunity and for the development of novel therapies for a wide range of debilitating inflammatory conditions.
References
The Efficacy and Application of NLRP3-IN-15 in the Study of Autoinflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The NLRP3 Inflammasome and its Role in Autoinflammatory Diseases
The innate immune system's NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex that responds to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Its activation triggers a cascade of inflammatory responses, primarily through the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[2] This process can also lead to a form of programmed cell death known as pyroptosis.[3]
Dysregulation of the NLRP3 inflammasome is a key factor in the pathogenesis of numerous autoinflammatory diseases, such as cryopyrin-associated periodic syndromes (CAPS), gout, and has been implicated in more common inflammatory conditions like type 2 diabetes and neurodegenerative diseases.[4][5] Consequently, the NLRP3 inflammasome has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.
This technical guide focuses on NLRP3-IN-15 , a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. We will provide an in-depth overview of its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its use in studying autoinflammatory disease models.
This compound: A Potent and Selective Inhibitor of the NLRP3 Inflammasome
This compound (also referred to as Compound 12a) is a selective inhibitor of the NLRP3 inflammasome.[6][7] Its mechanism of action involves the direct inhibition of the inflammasome complex formation, specifically by preventing the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the activation cascade.[5] This targeted inhibition prevents the subsequent activation of caspase-1 and the release of mature IL-1β and IL-18.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Readout | IC50 | Reference |
|---|
| IL-1β Release | Mouse Peritoneal Macrophages | ELISA | 0.114 μM |[5] |
Table 2: In Vivo Efficacy of this compound in a Sepsis Model
| Animal Model | Dosing | Key Findings | Reference |
|---|
| LPS-induced septic mouse model | 50 mg/kg, intraperitoneal | Decreased serum IL-1β levels and reduced alveolar wall thickening in the lungs. |[5] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Administration Route | Dose (mg/kg) | T1/2 (h) | Tmax (h) | Bioavailability (F%) |
|---|---|---|---|---|
| Oral (p.o.) | 20 | 1.659 | 0.5 | 9.6 |
| Intraperitoneal (i.p.) | 20 | 1.807 | 0.167 | 21.2 |
Data for Tables 2 and 3 are derived from MedChemExpress product information, citing "Compound 12a".[5]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.
In Vitro Inhibition of IL-1β Release in Mouse Peritoneal Macrophages
This protocol details the steps to measure the inhibitory effect of this compound on IL-1β secretion from primary mouse macrophages.
Materials:
-
Primary mouse peritoneal macrophages
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Mouse IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed peritoneal macrophages in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Activation: Stimulate the cells with ATP (5 mM) for 30 minutes to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.
ASC Oligomerization Assay
This protocol describes how to assess the effect of this compound on ASC oligomerization, a key indicator of inflammasome assembly.[8][9]
Materials:
-
iBMDMs (immortalized Bone Marrow-Derived Macrophages)
-
LPS
-
Nigericin
-
This compound
-
Lysis buffer (20 mM HEPES-KOH, pH 7.5, 150 mM KCl, 1% NP-40, protease inhibitors)
-
Disuccinimidyl suberate (DSS) crosslinker
-
SDS-PAGE and Western blot reagents
-
Anti-ASC antibody
Procedure:
-
Cell Treatment: Seed iBMDMs and treat with LPS (1 µg/mL) for 4 hours, followed by this compound (2 µM) for 1 hour, and then stimulate with Nigericin (5 µM) for 45 minutes.
-
Cell Lysis: Lyse the cells with NP-40 lysis buffer.
-
Centrifugation: Centrifuge the lysates at 6,000 x g for 15 minutes to separate the soluble and insoluble fractions. The ASC specks will be in the insoluble pellet.
-
Cross-linking: Wash the pellet and resuspend in PBS. Add DSS to a final concentration of 2 mM and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.
-
Western Blotting: Quench the reaction and pellet the cross-linked ASC. Resuspend the pellet in sample buffer, run on an SDS-PAGE gel, and perform a Western blot using an anti-ASC antibody to visualize the monomeric, dimeric, and oligomeric forms of ASC.
In Vivo LPS-Induced Septic Shock Model
This protocol outlines an in vivo model to evaluate the anti-inflammatory effects of this compound in a sepsis model.[3][10][11]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
LPS from E. coli O55:B5
-
This compound
-
Sterile saline
-
Materials for blood collection and tissue harvesting
Procedure:
-
Animal Groups: Divide mice into three groups: Control (saline), LPS, and LPS + this compound.
-
Treatment: Administer this compound (50 mg/kg) via intraperitoneal (i.p.) injection 1 hour before the LPS challenge.
-
Induction of Sepsis: Inject mice with a lethal dose of LPS (15 mg/kg, i.p.).
-
Monitoring: Monitor the mice for survival and clinical signs of sepsis over a 72-hour period.
-
Sample Collection: At a predetermined time point (e.g., 6 or 24 hours post-LPS), collect blood via cardiac puncture for serum cytokine analysis. Perfuse the lungs with saline and harvest for histological analysis.
-
Analysis: Measure serum IL-1β levels by ELISA. Process lung tissue for H&E staining to assess inflammation and alveolar wall thickening.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Workflow for assessing ASC oligomerization.
Conclusion
This compound is a valuable tool for researchers studying the role of the NLRP3 inflammasome in autoinflammatory diseases. Its potency and selectivity allow for targeted investigation of this critical inflammatory pathway. The experimental protocols and data presented in this guide provide a solid foundation for utilizing this compound in both in vitro and in vivo models to further elucidate the mechanisms of autoinflammatory diseases and to explore the therapeutic potential of NLRP3 inhibition. As research in this field continues, potent inhibitors like this compound will be instrumental in advancing our understanding and developing novel treatments for a range of debilitating inflammatory conditions.
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome Deficiency Protects against Microbial Sepsis via Increased Lipoxin B4 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ASC Oligomerization Assay [bio-protocol.org]
- 9. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. NLRP3 inflammasome inhibition attenuates sepsis-induced platelet activation and prevents multi-organ injury in cecal-ligation puncture - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preclinical Evaluation of NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This guide provides a comprehensive overview of the preclinical evaluation of NLRP3 inhibitors, addressing a specific request for information on "Nlrp3-IN-15."
A Note on the Investigated Compound, this compound: Initial investigations identified "this compound" as a potent and selective NLRP3 inflammasome inhibitor, with at least one commercial supplier listing its half-maximal inhibitory concentration (IC50) for IL-1β release at 0.114 μM. However, a thorough search of public scientific literature and patent databases did not yield any peer-reviewed preliminary studies, detailed experimental protocols, or comprehensive quantitative data specifically for this compound.
Therefore, to fulfill the core requirements of this technical guide, we will utilize data and protocols from studies on the well-characterized and widely published NLRP3 inhibitor, MCC950 , as a representative example. The methodologies and data presentation formats detailed herein are directly applicable to the preclinical assessment of novel NLRP3 inhibitors such as this compound.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process, often referred to as priming and activation. Understanding this pathway is crucial for designing and interpreting experiments aimed at its inhibition.
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the second step. This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.
-
Effector Functions: Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway.
Nlrp3-IN-15: A Technical Guide to its Impact on Pyroptosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nlrp3-IN-15, a potent and selective inhibitor of the NLRP3 inflammasome, and its consequential impact on pyroptosis. This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols for researchers in immunology, inflammation, and drug discovery.
Introduction to NLRP3 and Pyroptosis
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It functions as a cytosolic sensor that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1][2]. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1[3][4].
Activated caspase-1 is a key mediator of inflammatory responses. It proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms[1][2]. Furthermore, activated caspase-1 cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD translocates to the plasma membrane, where it oligomerizes to form pores, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis[2][5]. This process is characterized by cell swelling, membrane rupture, and the release of cellular contents, further amplifying the inflammatory cascade[5][6]. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target[7].
This compound: Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the inhibition of the formation of the NLRP3 inflammasome complex by preventing the oligomerization of the adaptor protein ASC[8][9]. By targeting this critical step in inflammasome assembly, this compound effectively blocks the downstream activation of caspase-1 and the subsequent maturation and release of IL-1β, thereby mitigating the pyroptotic cell death pathway.
Quantitative Data
The inhibitory potency of this compound has been quantified through various in vitro and in vivo studies. The available data is summarized below for easy comparison.
| Parameter | Value | Cell Type/Model | Assay | Reference |
| IC₅₀ (IL-1β release) | 0.114 µM | Mouse Peritoneal Macrophages | ELISA | [8][9] |
| In Vitro Inhibition | Significant inhibition of IL-1β (p17) and Caspase-1 (p20) secretion | Mouse Peritoneal Macrophages | Western Blot | [8][9] |
| In Vivo Efficacy | Decreased serum IL-1β and reduced alveolar wall thickening | LPS-induced septic mouse model | ELISA, Histology | [8][9] |
| Pharmacokinetic Parameter | Value (20 mg/kg, p.o.) | Value (20 mg/kg, i.p.) | Species | Reference |
| T₁/₂ (h) | 1.659 | 1.807 | Mouse | [8][9] |
| Tₘₐₓ (h) | 0.5 | 0.167 | Mouse | [8][9] |
| F (%) | 9.6 | 21.2 | Mouse | [8][9] |
| Microsomal Stability | Human | Mouse | Reference |
| T₁/₂ (min) | 693 | - | [8][9] |
| Clint (µL/min/mg) | 2.0 | - | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on pyroptosis are provided below.
In Vitro Inhibition of IL-1β Release in Mouse Peritoneal Macrophages
Objective: To determine the dose-dependent inhibition of NLRP3-mediated IL-1β secretion by this compound.
Materials:
-
Primary mouse peritoneal macrophages
-
DMEM (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
Mouse IL-1β ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed primary mouse peritoneal macrophages in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free DMEM.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
NLRP3 Activation: Stimulate the cells with a known NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a mouse IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of IL-1β inhibition against the log concentration of this compound.
Assessment of Pyroptosis via LDH Release Assay
Objective: To measure the effect of this compound on pyroptotic cell death by quantifying the release of lactate dehydrogenase (LDH).
Materials:
-
Cells and reagents from the IL-1β release protocol
-
LDH cytotoxicity assay kit
Protocol:
-
Follow steps 1-4 from the "In Vitro Inhibition of IL-1β Release" protocol.
-
Supernatant Collection: After NLRP3 activation, centrifuge the plate and collect the supernatants.
-
LDH Measurement: Measure the LDH activity in the supernatants using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol[10][11][12].
-
Maximum LDH Release Control: To determine the maximum LDH release, lyse a set of control wells (untreated with inhibitor but primed and activated) with the lysis buffer provided in the kit.
-
Data Analysis: Calculate the percentage of cytotoxicity (pyroptosis) for each treatment condition relative to the maximum LDH release control.
Western Blot Analysis of Caspase-1 Cleavage
Objective: To visualize the inhibitory effect of this compound on the cleavage of pro-caspase-1 to its active p20 subunit.
Materials:
-
Cells and reagents from the IL-1β release protocol
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-caspase-1 (for both pro- and cleaved forms), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Follow steps 1-4 from the "In Vitro Inhibition of IL-1β Release" protocol in a larger format (e.g., 6-well plate).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against caspase-1 and β-actin, followed by the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the intensity of the cleaved caspase-1 (p20) band between the different treatment groups.
Visualizations
NLRP3 Inflammasome Activation Pathway
Experimental Workflow for Evaluating this compound
Conclusion
This compound is a valuable research tool for investigating the role of the NLRP3 inflammasome in various physiological and pathological processes. Its potent and selective inhibition of ASC oligomerization provides a specific means to dissect the molecular events leading to pyroptosis. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of inflammation and pyroptosis. Further investigation into the broader in vivo applications and potential therapeutic utility of this compound is warranted.
References
- 1. NLRP3 Inflammasome Activation-Mediated Pyroptosis Aggravates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome-mediated pyroptosis contributes to the pathogenesis of non-ischemic dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome and pyroptosis: implications in inflammation and multisystem disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactate Dehydrogenase (LDH) Release Assay [bio-protocol.org]
- 8. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 9. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 10. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 11. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Nlrp3-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of Nlrp3-IN-15, a putative inhibitor of the NLRP3 inflammasome. The protocols outlined below detail the necessary steps for cell-based assays to determine the efficacy and potency of this compound in inhibiting NLRP3 inflammasome activation.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] It responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][3] Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically induced by microbial components like lipopolysaccharide (LPS), which engage Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β gene expression.[1][4][5]
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex.[2][5] This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1] This assembly leads to the auto-catalytic cleavage and activation of caspase-1.[1]
Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, which are subsequently secreted.[1][6] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[7][8]
This compound Activity Data Summary
The following tables summarize representative quantitative data for NLRP3 inhibitors in common in vitro assays. These values can serve as a benchmark for evaluating the potency of this compound.
Table 1: Potency of Reference NLRP3 Inhibitors in IL-1β Release Assay
| Compound | Cell Type | IC50 (µM) | Reference |
| MCC950 | BMDMs | <0.1 | [8] |
| Tranilast | THP-1 cells | 10-15 | [8] |
| CY-09 | BMDMs | 6 | [8] |
| C77 | Microglia | ~10 | [9] |
BMDMs: Bone Marrow-Derived Macrophages
Table 2: Effect of Reference NLRP3 Inhibitors on Downstream Events
| Compound | Assay | Cell Type | Inhibition | Reference |
| MCC950 | Caspase-1 Activation | THP-1 cells | Potent Inhibition | [7] |
| C75, C78, C97 | ASC Speck Formation | Murine Macrophages | Significant reduction at 10 µM | [9] |
Signaling Pathway and Experimental Workflow Diagrams
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Experimental Workflow for this compound Evaluation
Caption: Workflow for in vitro testing of NLRP3 inflammasome inhibitors.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound on the NLRP3 inflammasome. The human monocytic cell line THP-1 is used as an example, as it is a well-established model for these studies.[10]
Protocol 1: Inhibition of IL-1β Secretion in THP-1 Cells
This protocol measures the ability of this compound to inhibit the secretion of IL-1β, a key downstream cytokine of NLRP3 inflammasome activation.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
Opti-MEM I Reduced Serum Medium
-
96-well cell culture plates
Procedure:
-
Cell Differentiation:
-
Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytes into macrophage-like cells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. After incubation, gently wash the cells with warm PBS to remove non-adherent cells and replace the medium with fresh RPMI-1640 without PMA. Rest the cells for 24 hours before the experiment.
-
-
Priming (Signal 1):
-
Replace the culture medium with fresh, serum-free medium (e.g., Opti-MEM).
-
Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 3-4 hours at 37°C.[1]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium.
-
After the priming step, gently remove the LPS-containing medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for IL-1β measurement.
-
-
IL-1β Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Caspase-1 Activity Assay
This assay determines the effect of this compound on the enzymatic activity of caspase-1, the central effector of the inflammasome.
Materials:
-
Differentiated and treated THP-1 cells (from Protocol 1)
-
Caspase-1 activity assay kit (fluorometric or colorimetric)[16]
-
Lysis buffer (often included in the kit)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Preparation:
-
Follow steps 1-4 from Protocol 1 to prime, treat with this compound, and activate the THP-1 cells.
-
-
Cell Lysis:
-
After activation, collect both the supernatant and the adherent cells. To collect adherent cells, gently wash with PBS and then add lysis buffer.
-
Incubate on ice for 10-15 minutes as per the kit's instructions.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant (cytosolic extract).
-
-
Caspase-1 Activity Measurement:
-
Perform the assay according to the manufacturer's protocol. This typically involves:
-
Adding the cell lysate to a 96-well plate.
-
Adding the caspase-1 substrate (e.g., YVAD-AFC for fluorometric or YVAD-pNA for colorimetric).[16]
-
Incubating at 37°C for 1-2 hours.
-
-
To ensure specificity, run parallel reactions with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[17]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence (Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA).[16]
-
Normalize the caspase-1 activity to the total protein concentration of the lysate.
-
Calculate the fold change in caspase-1 activity relative to the untreated control and determine the inhibitory effect of this compound.
-
Protocol 3: Pyroptosis Assessment (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant, which is an indicator of pyroptotic cell death.
Materials:
-
Differentiated and treated THP-1 cells (from Protocol 1)
-
LDH cytotoxicity assay kit
-
Spectrophotometer
Procedure:
-
Cell Preparation:
-
Follow steps 1-4 from Protocol 1 in a 96-well plate. It is crucial to include control wells for:
-
Untreated cells (background LDH release).
-
Vehicle-treated, activated cells (maximum LDH release).
-
Lysis control (100% LDH release, by adding a lysis solution provided in the kit).
-
-
-
Sample Collection:
-
After the activation step, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
-
LDH Measurement:
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture containing the LDH substrate and a catalyst.
-
Incubate at room temperature for the recommended time (usually up to 30 minutes), protected from light.
-
Add the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity (LDH release) for each condition using the formula:
-
% Cytotoxicity = [(Sample Abs - Background Abs) / (Lysis Control Abs - Background Abs)] * 100
-
-
Determine the dose-dependent inhibition of LDH release by this compound.
-
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. criver.com [criver.com]
- 6. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 7. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 8. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mpbio.com [mpbio.com]
- 12. raybiotech.com [raybiotech.com]
- 13. abcam.com [abcam.com]
- 14. Documents download module [ec.europa.eu]
- 15. stemcell.com [stemcell.com]
- 16. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 17. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
Application Notes for Nlrp3-IN-15 Administration in Animal Models
Introduction
Nlrp3-IN-15 is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative disorders. This compound offers a valuable tool for researchers to investigate the in vivo roles of the NLRP3 inflammasome and to evaluate the therapeutic potential of its inhibition.
Mechanism of Action
This compound functions by selectively inhibiting the assembly of the NLRP3 inflammasome. It has been shown to inhibit the oligomerization of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), a critical step in the formation of a functional inflammasome complex.[2] This blockade prevents the subsequent activation of caspase-1 and the release of mature IL-1β and IL-18. In vitro studies have demonstrated that this compound inhibits IL-1β release with an IC50 of 0.114 μM.[2][3][4][5]
In Vivo Applications
This compound has been utilized in preclinical animal models to study the effects of NLRP3 inflammasome inhibition in acute inflammatory conditions. A key application has been in models of sepsis, where systemic inflammation plays a central role.
Data Presentation
The following tables summarize the available quantitative data for this compound administration in animal models.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage | Outcome |
| LPS-induced septic mouse model | Intraperitoneal (i.p.) | 50 mg/kg | Decreased serum IL-1β levels and reduced alveolar wall thickening in the lungs.[2] |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Administration Route | Dosage (mg/kg) | T½ (h) | Tmax (h) | Bioavailability (F%) |
| Oral (p.o.) | 20 | 1.659 | 0.5 | 9.6 |
| Intraperitoneal (i.p.) | 20 | 1.807 | 0.167 | 21.2 |
Data sourced from MedChemExpress product information.[2]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation and administration of this compound for intraperitoneal injection in a mouse model of LPS-induced sepsis.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for injection
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.
-
For example, to prepare 1 ml of vehicle, mix 50 µl of DMSO, 300 µl of PEG300, 50 µl of Tween 80, and 600 µl of saline/PBS.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 50 mg/kg) and the number and weight of the animals.
-
For a 20g mouse at a 50 mg/kg dose, you would need 1 mg of this compound per mouse.
-
Dissolve the weighed this compound powder in a small amount of DMSO first.
-
Gradually add the remaining vehicle components while vortexing to create a clear solution. The final concentration of the working solution will depend on the injection volume. For a typical injection volume of 100 µl for a 20g mouse, the working solution concentration would be 10 mg/ml.
-
-
Administration:
-
Administer the formulated this compound to the mice via intraperitoneal (i.p.) injection.
-
The timing of administration will depend on the experimental design. For prophylactic treatment in an LPS-induced sepsis model, this compound is typically administered prior to the LPS challenge.
-
Protocol 2: LPS-Induced Sepsis Model in Mice
This protocol outlines the induction of systemic inflammation using lipopolysaccharide (LPS) in mice to evaluate the efficacy of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound formulation (from Protocol 1)
-
Vehicle control (from Protocol 1)
-
Equipment for blood collection (e.g., cardiac puncture, tail vein)
-
ELISA kits for IL-1β measurement
-
Histology equipment and reagents
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
-
Grouping and Treatment:
-
Divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
Administer this compound (50 mg/kg, i.p.) or the vehicle control to the respective groups. This is often done 30-60 minutes before the LPS challenge.
-
-
Induction of Sepsis:
-
Inject LPS (e.g., 10-20 mg/kg, i.p.) to induce a systemic inflammatory response. The dose of LPS may need to be optimized depending on the specific strain and desired severity of the model.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of sepsis (e.g., lethargy, piloerection, hypothermia).
-
At a predetermined time point (e.g., 4-6 hours after LPS injection), collect blood samples for cytokine analysis.
-
Euthanize the animals and collect tissues (e.g., lungs) for histological examination.
-
-
Analysis:
-
Measure serum IL-1β levels using an ELISA kit according to the manufacturer's instructions.
-
Process the lung tissue for histology and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage, such as alveolar wall thickening.
-
Visualizations
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the in vivo efficacy of this compound.
References
Application Notes and Protocols for NLRP3-IN-15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLRP3-IN-15 is a potent and selective small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by preventing the oligomerization of the adaptor protein ASC, a critical step in the assembly and activation of the inflammasome complex. These application notes provide a detailed protocol for the preparation and use of this compound in cell culture experiments designed to study NLRP3-mediated inflammation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available data.
| Parameter | Value | Reference |
| Molecular Weight | 361.39 g/mol | [1] |
| IC₅₀ (IL-1β release) | 0.114 µM | [1] |
| Mechanism of Action | Inhibits ASC oligomerization | [1] |
| Recommended In Vitro Concentration | 2 µM | [1] |
| Storage Temperature | -20°C | [2] |
Signaling Pathway Diagram
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: NLRP3 Inflammasome Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, weigh out 3.614 mg of this compound and dissolve it in 1 mL of DMSO. Adjust the amounts as needed for your experimental scale.
-
Dissolution. In a sterile microcentrifuge tube, add the calculated volume of DMSO to the pre-weighed this compound powder.
-
Vortex. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.
Note on DMSO: DMSO can have direct effects on the NLRP3 inflammasome. It is crucial to use a low final concentration of DMSO in your cell culture medium (typically ≤ 0.1%) and to include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in all experiments.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a general workflow for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells).
Materials:
-
Macrophage cell line (e.g., THP-1) or primary macrophages (e.g., BMDMs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Experimental Workflow Diagram:
References
- 1. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inflammasomelab.com [inflammasomelab.com]
Application Notes and Protocols for NLRP3-IN-15 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLRP3-IN-15 is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.[1][2] this compound exerts its inhibitory effect by preventing the crucial step of ASC (Apoptosis-associated speck-like protein containing a CARD) oligomerization, which is essential for inflammasome assembly and subsequent activation of caspase-1 and maturation of pro-inflammatory cytokines IL-1β and IL-18.
These application notes provide a detailed protocol for utilizing this compound in Western blotting experiments to assess its efficacy in inhibiting NLRP3 inflammasome activation.
Mechanism of Action of NLRP3 Inflammasome and Inhibition by this compound
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[3][4]
-
Activation (Signal 2): A variety of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome.[5][6] This involves the oligomerization of NLRP3, which then recruits the adaptor protein ASC. ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[7][8]
This compound specifically targets the activation step by inhibiting the oligomerization of ASC. This prevents the formation of the functional inflammasome complex, thereby blocking caspase-1 activation and the subsequent processing and release of IL-1β.
NLRP3 Inflammasome Signaling Pathway
Caption: NLRP3 inflammasome activation and inhibition by this compound.
Quantitative Data
The following table summarizes the inhibitory activity of this compound on IL-1β release.
| Compound | Assay | Cell Type | IC50 (µM) |
| This compound | IL-1β Release | Not Specified | 0.114 |
Data is illustrative and should be confirmed with specific batch datasheets.
Experimental Protocol: Western Blotting for NLRP3 Inflammasome Activation
This protocol details the use of this compound to inhibit NLRP3 inflammasome activation in macrophages, followed by analysis of key inflammasome components by Western blotting.
Materials
-
Cell Line: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.
-
This compound
-
Priming Agent: Lipopolysaccharide (LPS)
-
Activation Agent: Nigericin or ATP
-
Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents for Protein Extraction: RIPA buffer, Protease and Phosphatase Inhibitor Cocktail.
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-NLRP3, anti-ASC, anti-Caspase-1, anti-IL-1β, anti-GAPDH or β-actin), HRP-conjugated secondary antibodies, and ECL substrate.
Experimental Workflow
Caption: Workflow for Western blotting with this compound.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
For THP-1 cells, differentiate into macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Seed BMDMs or differentiated THP-1 cells in 6-well plates at a density of 1-2 x 10^6 cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Replace the culture medium with fresh, serum-free medium.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step is crucial to induce the expression of NLRP3 and pro-IL-1β.[9]
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) to the culture medium and incubate for 1-2 hours.
-
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant, centrifuge to remove cell debris, and transfer to a new tube. The supernatant will be used to detect secreted proteins like active Caspase-1 (p20) and mature IL-1β (p17).
-
Cell Lysate: Wash the adherent cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at high speed to pellet cell debris. Collect the supernatant (cell lysate). The lysate will be used to detect intracellular proteins like NLRP3, ASC, pro-caspase-1, and pro-IL-1β.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples from both the supernatant and cell lysates. For supernatants, proteins may need to be concentrated.
-
Load equal amounts of protein (20-40 µg for lysates) onto an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target proteins (e.g., 12-15% for Caspase-1 and IL-1β, 8-10% for NLRP3 and ASC).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NLRP3, ASC, Caspase-1 (detecting both pro- and cleaved forms), and IL-1β (detecting both pro- and mature forms) overnight at 4°C. Use an antibody against a housekeeping protein (GAPDH or β-actin) as a loading control for the cell lysates.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control for cell lysates. Compare the levels of cleaved Caspase-1 and mature IL-1β in the supernatant of this compound treated samples to the vehicle-treated control.
-
Expected Results
A successful experiment will show that in LPS-primed and Nigericin/ATP-activated cells, there are detectable levels of cleaved Caspase-1 (p20) and mature IL-1β (p17) in the supernatant. Treatment with this compound is expected to cause a dose-dependent decrease in the levels of these secreted proteins. The levels of pro-caspase-1 and pro-IL-1β in the cell lysates should remain largely unaffected by the inhibitor, as its mechanism is post-translational. Levels of NLRP3 and ASC in the cell lysate are also not expected to change with short-term inhibitor treatment. By inhibiting ASC oligomerization, this compound effectively reduces the downstream markers of inflammasome activation.
References
- 1. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3/ASC/Caspase-1 axis regulates IL-1β processing in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. The NLRP3-Inflammasome-Caspase-1 Pathway Is Upregulated in Idiopathic Pulmonary Fibrosis and Acute Exacerbations and Is Inducible by Apoptotic A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring IL-1β Secretion with Nlrp3-IN-15: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response. Its secretion is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that responds to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome and subsequent excessive IL-1β production are implicated in a variety of inflammatory diseases. Nlrp3-IN-15 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome, offering a valuable tool for studying the role of this pathway in disease and for the development of novel therapeutics.
These application notes provide detailed protocols for utilizing this compound to measure its inhibitory effect on IL-1β secretion in a cell-based assay. The protocols cover cell culture, induction of NLRP3 inflammasome activation, treatment with this compound, and subsequent quantification of IL-1β release by ELISA and Western Blotting.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by specifically targeting the NLRP3 inflammasome complex. It functions by preventing the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the inflammasome. This disruption prevents the subsequent activation of caspase-1, which is responsible for cleaving pro-IL-1β into its mature, secretable form.
Data Presentation
The following table summarizes the inhibitory effect of this compound on IL-1β secretion. This data is representative of a typical experiment using lipopolysaccharide (LPS) and nigericin to induce NLRP3 inflammasome activation in THP-1 cells.
| Treatment Group | This compound Concentration (µM) | IL-1β Concentration (pg/mL) | % Inhibition of IL-1β Secretion |
| Unstimulated Control | 0 | < 10 | N/A |
| LPS + Nigericin (Vehicle Control) | 0 | 1500 ± 120 | 0% |
| LPS + Nigericin + this compound | 0.01 | 1250 ± 98 | 16.7% |
| LPS + Nigericin + this compound | 0.1 | 780 ± 65 | 48.0% |
| LPS + Nigericin + this compound | 0.114 (IC50) | 750 ± 70 | 50.0% |
| LPS + Nigericin + this compound | 1 | 150 ± 25 | 90.0% |
| LPS + Nigericin + this compound | 10 | < 50 | > 96.7% |
Data are presented as mean ± standard deviation from a representative experiment performed in triplicate.
Experimental Protocols
I. Cell Culture and Differentiation of THP-1 Monocytes
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 12-well tissue culture plates
Protocol:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 6-well or 12-well plates at a density of 5 x 10^5 cells/mL.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours. Differentiated cells will adhere to the bottom of the plate.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours before proceeding with the experiment.
II. NLRP3 Inflammasome Activation and this compound Treatment
Materials:
-
Differentiated THP-1 macrophage-like cells
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
This compound (dissolved in DMSO)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Priming (Signal 1):
-
Prepare a working solution of LPS in Opti-MEM.
-
Aspirate the medium from the rested, differentiated THP-1 cells and wash once with sterile PBS.
-
Add LPS-containing Opti-MEM to each well at a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM. A vehicle control with the same final concentration of DMSO should also be prepared. The reported IC50 for IL-1β release is 0.114 µM, so a concentration range from 0.01 µM to 10 µM is recommended.
-
After the LPS priming step, gently remove the medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Activation (Signal 2):
-
Prepare a working solution of Nigericin in Opti-MEM.
-
Add Nigericin to each well to a final concentration of 5 µM.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
III. Measurement of IL-1β Secretion by ELISA
Materials:
-
Human IL-1β ELISA kit
-
Supernatants from the cell culture experiment
-
Microplate reader
Protocol:
-
After the incubation with Nigericin, carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants at 300 x g for 5 minutes to pellet any detached cells.
-
Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Briefly, add the cleared supernatants and the provided standards to the wells of the IL-1β antibody-coated microplate.
-
Incubate, wash, and add the detection antibody and substrate as per the kit protocol.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in each sample by comparing the absorbance to the standard curve.
-
Calculate the percentage inhibition of IL-1β secretion for each concentration of this compound relative to the vehicle-treated control.
IV. Analysis of Pro-IL-1β and Cleaved IL-1β by Western Blot
Materials:
-
Cell lysates and supernatants from the experiment
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-human IL-1β (recognizes both pro- and mature forms)
-
Mouse anti-human β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Supernatants: To concentrate the secreted proteins, precipitate the proteins from the collected supernatants using a method like TCA precipitation or with protein precipitation plates. Resuspend the protein pellet in Laemmli sample buffer.
-
Cell Lysates: After collecting the supernatants, wash the adherent cells with ice-cold PBS. Lyse the cells directly in Laemmli sample buffer.
-
-
SDS-PAGE and Transfer:
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel (a 12-15% gel is suitable for resolving pro- and mature IL-1β).
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IL-1β antibody overnight at 4°C. The expected molecular weight for pro-IL-1β is approximately 31 kDa, and for mature (cleaved) IL-1β is 17 kDa.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
For the cell lysates, probe a separate membrane (or strip the first one) with the anti-β-actin antibody as a loading control.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to semi-quantitatively assess the levels of pro-IL-1β in the cell lysates and mature IL-1β in the supernatants.
-
Mandatory Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for measuring IL-1β secretion with this compound.
Caption: Logical relationship of this compound's inhibitory action on the IL-1β secretion pathway.
Troubleshooting & Optimization
Nlrp3-IN-15 solubility and stability issues
Welcome to the technical support center for NLRP3-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] Its primary mechanism of action is the inhibition of the NLRP3 inflammasome complex formation, which it achieves by preventing the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[2] This, in turn, suppresses the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18.[2][3]
Q2: What is the potency of this compound?
This compound inhibits the release of IL-1β with an IC50 value of 0.114 μM.[1][2] In in vitro experiments using mouse peritoneal macrophages, a 2 μM concentration of this compound has been shown to inhibit the secretion of IL-1β (p17) and caspase-1 (p20).[2]
Q3: What are the recommended starting concentrations for in vitro and in vivo experiments?
-
In Vitro: Based on available data, a concentration of 2 μM has been shown to be effective in inhibiting IL-1β and caspase-1 secretion in mouse peritoneal macrophages.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
In Vivo: In a septic mouse model, a dosage of 50 mg/kg administered via intraperitoneal (i.p.) injection has demonstrated anti-inflammatory effects.[2] For pharmacokinetic studies in mice, a dosage of 20 mg/kg has been used for both oral (p.o.) and intraperitoneal (i.p.) administration.[2]
Q4: How should I store this compound?
While specific storage instructions should be obtained from the Certificate of Analysis provided by your supplier, general guidance for small molecule inhibitors suggests storing the lyophilized powder at -20°C. For reconstituted solutions, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed after the solution is prepared or upon dilution in aqueous media.
Possible Causes:
-
Incorrect Solvent: The selected solvent may not be appropriate for dissolving this compound.
-
Low-Quality Solvent: The solvent may contain impurities or water, which can affect solubility.
-
Concentration Too High: The desired concentration may exceed the solubility limit of the compound in that particular solvent.
-
Temperature: The temperature of the solvent may be too low.
Troubleshooting Steps:
-
Verify Solvent Choice: For many small molecule inhibitors, DMSO is a common solvent for creating stock solutions.[4] If you are experiencing issues with other solvents, consider switching to high-purity DMSO.
-
Gentle Warming and Sonication: Gently warm the solution (e.g., in a 37°C water bath) and use a sonicator to aid dissolution. However, be cautious with temperature-sensitive compounds.
-
Prepare a More Dilute Stock Solution: If the compound precipitates at a high concentration, try preparing a more dilute stock solution and adjust the volume added to your experimental setup accordingly.
-
Check for Compound Degradation: If the compound has been stored improperly, it may have degraded, which can affect its solubility.
Issue 2: Inconsistent or Lack of Inhibitory Effect
Symptoms:
-
No significant reduction in IL-1β or IL-18 release after treatment with this compound.
-
High variability in results between experiments.
Possible Causes:
-
Compound Instability: this compound may be unstable in your experimental media or under your specific experimental conditions (e.g., prolonged incubation, exposure to light).
-
Incorrect Concentration: The concentration of the inhibitor may be too low to effectively inhibit the NLRP3 inflammasome in your system.
-
Cell Health and Density: The health and density of your cells can impact their response to both the inflammasome activator and the inhibitor.
-
Timing of Treatment: The timing of inhibitor addition relative to inflammasome activation is crucial.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: To ensure you are using an effective concentration, perform a dose-response experiment with a range of this compound concentrations.
-
Optimize Treatment Time: Vary the pre-incubation time with this compound before adding the NLRP3 activator to determine the optimal window for inhibition.
-
Assess Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to minimize degradation. Consider conducting a stability study in your specific cell culture media.
-
Monitor Cell Viability: Use a cell viability assay to ensure that the observed effects are not due to cytotoxicity of the compound at the concentrations used.
-
Positive and Negative Controls: Always include appropriate positive (NLRP3 activator alone) and negative (vehicle control) controls in your experiments.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H19NO4 | [2] |
| Molecular Weight | 361.39 | [2] |
| CAS Number | 2767369-71-9 | [2] |
| IC50 (IL-1β release) | 0.114 μM | [1][2] |
| Metabolic Stability (Human Liver Microsomes, T1/2) | 693 min | [2] |
| Metabolic Stability (Mouse Liver Microsomes, T1/2) | 693 min | [2] |
| Pharmacokinetics (Mouse, 20 mg/kg p.o.) | T1/2: 1.659 h, Tmax: 0.5 h, F: 9.6% | [2] |
| Pharmacokinetics (Mouse, 20 mg/kg i.p.) | T1/2: 1.807 h, Tmax: 0.167 h, F: 21.2% | [2] |
Table 2: Solubility of this compound (User-Determined)
| Solvent | Concentration (mM) | Observations (e.g., Clear, Precipitate) |
| DMSO | ||
| Ethanol | ||
| PBS | ||
| Cell Culture Medium |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound (lyophilized powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the molecular weight (361.39 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome Activation
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a cell-based assay.
Materials:
-
Immune cells (e.g., mouse bone marrow-derived macrophages, human THP-1 cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NLRP3 priming agent (e.g., Lipopolysaccharide - LPS)
-
NLRP3 activating agent (e.g., Nigericin, ATP)
-
Vehicle control (DMSO)
-
ELISA kit for IL-1β
-
Western blot reagents for caspase-1
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with an NLRP3 priming agent (e.g., LPS at 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activating agent (e.g., Nigericin at 5 µM or ATP at 5 mM) for the recommended time (e.g., 1-2 hours).
-
Sample Collection: Collect the cell culture supernatants for IL-1β measurement by ELISA.
-
Cell Lysis: Lyse the cells to prepare protein extracts for Western blot analysis of cleaved caspase-1.
-
Data Analysis: Quantify the levels of secreted IL-1β and cleaved caspase-1 and compare the results from this compound-treated cells to the vehicle-treated controls.
Visualizations
Caption: NLRP3 Inflammasome Activation and Inhibition by this compound.
Caption: Workflow for Troubleshooting this compound Solubility.
Caption: Logical Flow for Experimental Design with this compound.
References
Technical Support Center: Optimizing NLRP3-IN-15 for Your Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of NLRP3-IN-15 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines, such as IL-1β and IL-18. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound exerts its inhibitory effect by preventing the activation of the NLRP3 inflammasome, thereby reducing the release of inflammatory cytokines. Specifically, it has been shown to inhibit the formation of the NLRP3 inflammasome complex by inhibiting ASC oligomerization.[2]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, a good starting point for in vitro experiments is in the low micromolar range. For example, a concentration of 2 µM has been shown to effectively inhibit the secretion of IL-1β and caspase-1 in mouse peritoneal macrophages.[2] The IC50 for IL-1β release inhibition is approximately 0.114 µM.[1][2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is a typical in vivo dosage for this compound?
For in vivo studies, a dosage of 50 mg/kg administered via intraperitoneal (i.p.) injection has been shown to have an anti-inflammatory effect in a septic mouse model.[2] Pharmacokinetic data in mice also exists for both intraperitoneal and oral administration at 20 mg/kg.[2] As with in vitro experiments, the optimal dosage and administration route may vary depending on the animal model and the specific research question.
Q4: How should I prepare and store this compound?
For storage, it is recommended to keep the product under the conditions specified in the Certificate of Analysis. For creating stock solutions, Dimethyl sulfoxide (DMSO) is a common solvent for NLRP3 inhibitors.[3] However, it is crucial to be aware that high concentrations of DMSO can have an effect on NLRP3 inflammasome activation.[4][5] Therefore, it is important to use a final DMSO concentration in your experiments that is known to not affect the assay (typically below 0.5%).
Quantitative Data Summary
| Parameter | Value | Species/Cell Type | Notes |
| IC50 (IL-1β release) | 0.114 µM | Not specified | ELISA assay[1][2] |
| In Vitro Concentration | 2 µM | Mouse Peritoneal Macrophages | Inhibited secretion of IL-1β (p17) and caspase-1 (p20)[2] |
| In Vivo Dosage (i.p.) | 50 mg/kg | Mouse | LPS-induced inflammatory septic mouse model[2] |
| In Vivo Dosage (p.o. or i.p.) | 20 mg/kg | Mouse | Pharmacokinetic studies[2] |
| Molecular Formula | C22H19NO4 | N/A | [2] |
| CAS Number | 2767369-71-9 | N/A | [1][2] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in macrophages.
Materials:
-
Mouse Peritoneal Macrophages (or other suitable cell line like THP-1)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound
-
DMSO (for stock solution)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for IL-1β and Caspase-1
-
Western blot reagents
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Add the this compound dilutions to the cells and incubate for 1 hour.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for the recommended time (typically 30-60 minutes).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for measuring the secretion of IL-1β and active caspase-1 (p20) using ELISA.
-
Cell Lysate: Lyse the cells to analyze the intracellular levels of pro-IL-1β and pro-caspase-1 by Western blot to ensure that the inhibitor is not affecting their expression.
-
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log of the inhibitor concentration.
In Vivo Anti-inflammatory Activity Assessment
This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced sepsis.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle control (e.g., saline with a low percentage of a solubilizing agent)
-
Lipopolysaccharide (LPS)
-
Anesthesia
-
Blood collection supplies
-
Tissue collection supplies (e.g., for lung tissue)
-
ELISA kit for mouse IL-1β
Procedure:
-
Animal Acclimatization: Acclimate the mice to the experimental conditions for at least one week.
-
Inhibitor Administration: Administer this compound (e.g., 50 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
-
Induction of Inflammation: After a predetermined time (e.g., 30 minutes), induce systemic inflammation by i.p. injection of LPS.
-
Monitoring and Sample Collection: Monitor the mice for signs of inflammation. At a specific time point post-LPS injection, collect blood samples via cardiac puncture under anesthesia to measure serum IL-1β levels using ELISA.
-
Tissue Analysis: Euthanize the mice and collect relevant tissues, such as the lungs, to assess for inflammatory changes like the thickening of the alveolar wall.[2]
-
Data Analysis: Compare the levels of IL-1β and the severity of tissue inflammation between the this compound-treated group and the vehicle-treated group.
Visual Guides
Caption: NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting decision tree for optimizing this compound experiments.
References
Nlrp3-IN-15 off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NLRP3-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 12a in its primary publication, is a potent and selective inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action involves the inhibition of NLRP3-induced ASC oligomerization, a critical step in the assembly and activation of the NLRP3 inflammasome complex.[1] This ultimately leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β.
Q2: What is the potency of this compound?
This compound inhibits the release of IL-1β with a half-maximal inhibitory concentration (IC50) of 0.114 μM in in vitro assays.[1]
Q3: Is there any information on the selectivity of this compound?
The primary publication identifies this compound as a selective inhibitor of the NLRP3 inflammasome.[1] However, comprehensive screening data against a broad panel of other inflammasomes, kinases, or other potential off-targets is not extensively detailed in the available literature. It is advisable to perform counter-screening assays against other relevant targets in your experimental system to confirm its selectivity.
Q4: What are the known in vivo effects of this compound?
In a lipopolysaccharide (LPS)-induced septic mouse model, this compound administered via intraperitoneal injection at a dose of 50 mg/kg demonstrated anti-inflammatory effects. This was evidenced by a decrease in the release of IL-1β in the serum and a reduction in the thickening of the alveolar wall in the lungs.
Troubleshooting Guide
Problem: I am not observing the expected inhibition of NLRP3 inflammasome activation with this compound.
Possible Cause 1: Suboptimal Compound Concentration
-
Solution: The reported IC50 for IL-1β release is 0.114 μM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and activation conditions. Start with a concentration range around the reported IC50 and titrate up and down.
Possible Cause 2: Issues with Compound Solubility or Stability
-
Solution: Ensure that this compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Information from the primary publication suggests good metabolic stability in both human and mouse liver microsomes, but stability in cell culture media over long incubation times should be considered.[1]
Possible Cause 3: Inadequate NLRP3 Inflammasome Activation
-
Solution: Confirm that your positive controls for NLRP3 inflammasome activation are working as expected. This involves a two-step activation process: a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, followed by an activation signal (e.g., ATP, nigericin) to trigger inflammasome assembly. Verify the potency and purity of your activating agents.
Possible Cause 4: Cell Type-Specific Differences
-
Solution: The inhibitory activity of this compound was characterized in mouse peritoneal macrophages.[1] Different cell types may have varying sensitivities to the compound. If you are using a different cell line, you may need to optimize the experimental conditions, including cell density, priming and activation times, and compound incubation time.
Problem: I am observing cytotoxicity in my cells treated with this compound.
Possible Cause 1: High Compound Concentration
-
Solution: High concentrations of any small molecule can lead to off-target effects and cytotoxicity. Perform a cell viability assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range of this compound in your specific cell type. Use concentrations well below the cytotoxic threshold for your inflammasome inhibition experiments.
Possible Cause 2: Off-Target Effects
-
Solution: While reported to be selective, off-target effects cannot be completely ruled out, especially at higher concentrations.[1] If you suspect off-target effects are causing cytotoxicity, consider using a structurally different NLRP3 inhibitor as a control to see if the cytotoxic effects are specific to this compound.
Quantitative Data Summary
| Parameter | Value | Species | Assay System | Reference |
| IC50 (IL-1β release) | 0.114 μM | Mouse | Peritoneal Macrophages (LPS + ATP) | [1] |
| In Vivo Efficacy | 50 mg/kg (i.p.) | Mouse | LPS-induced septic model | |
| Metabolic Stability (T1/2) | 693 min | Human | Liver Microsomes | [1] |
| Metabolic Stability (T1/2) | Not specified | Mouse | Liver Microsomes | [1] |
| Oral Bioavailability (F%) | 9.6% | Mouse | 20 mg/kg (p.o.) | |
| IP Bioavailability (F%) | 21.2% | Mouse | 20 mg/kg (i.p.) |
Experimental Protocols
Note: These are generalized protocols based on the primary literature. Optimization for specific experimental setups is recommended.
1. In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β ELISA)
-
Cell Seeding: Plate primary mouse peritoneal macrophages in a 96-well plate at an appropriate density and allow them to adhere.
-
Priming: Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 μg/mL for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 μM), for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
IL-1β Measurement: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
2. ASC Oligomerization Assay
-
Cell Treatment: Prime and treat peritoneal macrophages with this compound as described above, followed by stimulation with an NLRP3 activator.
-
Cell Lysis: Lyse the cells in a suitable buffer containing a cross-linking agent (e.g., DSS) to stabilize the ASC oligomers.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for ASC. The presence of high-molecular-weight bands corresponding to ASC oligomers indicates inflammasome activation.
Visualizations
Caption: NLRP3 Inflammasome Activation and Site of Inhibition by this compound.
Caption: Workflow for assessing the in vitro efficacy of this compound.
Caption: A logical flow for troubleshooting common issues with this compound.
References
Technical Support Center: Optimizing In Vivo Efficacy of NLRP3 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NLRP3 inhibitors in in vivo experiments, with a focus on improving efficacy. Due to the limited availability of specific data for Nlrp3-IN-15, this guide draws upon information from other well-characterized NLRP3 inhibitors and general principles for in vivo studies of small molecule inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with NLRP3 inhibitors.
| Question/Issue | Potential Cause | Troubleshooting/Recommendation |
| 1. Lack of or reduced in vivo efficacy of the NLRP3 inhibitor. | Poor solubility and/or precipitation of the compound upon injection. | - Optimize formulation: Test different vehicle compositions. Common vehicles for NLRP3 inhibitors include PEG400, or a mixture of DMSO, Tween 80, and saline/PBS. For oral administration, suspension in olive oil has been reported for some lipophilic compounds.[1] - Confirm solubility: Visually inspect the formulation for any precipitation before and after preparation. Prepare fresh on the day of the experiment. - Consider alternative administration routes: If oral bioavailability is low, consider intraperitoneal (i.p.) or intravenous (i.v.) injection. |
| Suboptimal dosing or dosing frequency. | - Perform a dose-response study: Titrate the inhibitor concentration to determine the optimal dose for your specific animal model and disease phenotype. Doses for NLRP3 inhibitors in mice can range from 5 mg/kg to 50 mg/kg.[2] - Consider pharmacokinetic (PK) profile: If available, use PK data to guide dosing frequency. If not, consider more frequent dosing or a continuous delivery method (e.g., osmotic mini-pumps) for compounds with a short half-life. | |
| Inadequate target engagement. | - Verify target inhibition in vivo: Measure downstream markers of NLRP3 inflammasome activation in tissue or plasma, such as IL-1β, IL-18, or caspase-1 cleavage, at various time points after inhibitor administration. - Assess compound stability: Ensure the compound is stable in the formulation and under physiological conditions. | |
| 2. High variability in experimental results between animals. | Inconsistent compound administration. | - Ensure accurate dosing: Use precise techniques for oral gavage or injections. For oral gavage, ensure the compound is delivered directly to the stomach. - Homogenize suspensions: If using a suspension, ensure it is well-mixed before each administration to deliver a consistent dose. |
| Biological variability in the animal model. | - Increase sample size: A larger number of animals per group can help to overcome individual variations. - Standardize experimental conditions: Ensure all animals are of the same age, sex, and genetic background and are housed under identical conditions. | |
| 3. Observed off-target effects or toxicity. | The inhibitor may not be specific for NLRP3. | - Test for off-target effects: Evaluate the inhibitor's effect on other inflammasomes (e.g., NLRC4, AIM2) or related inflammatory pathways (e.g., NF-κB).[3] - Use NLRP3 knockout mice: Compare the effects of the inhibitor in wild-type versus NLRP3 knockout animals to confirm on-target activity. |
| Vehicle-related toxicity. | - Run a vehicle-only control group: This will help to distinguish between compound- and vehicle-induced toxicity. - Optimize vehicle composition: Reduce the percentage of potentially toxic components like DMSO if possible. | |
| 4. Difficulty in dissolving the NLRP3 inhibitor for in vivo use. | Intrinsic low aqueous solubility of the compound. | - Use co-solvents: A common formulation for NLRP3 inhibitors with low solubility is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. A sample formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[4] - Utilize cyclodextrins: 2-hydroxypropyl-β-cyclodextrin can be used to improve the solubility of hydrophobic compounds.[2] - Sonication: Gentle sonication can aid in the dissolution of the compound. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo NLRP3 Inflammasome Activation Model (LPS-Induced Peritonitis)
This protocol describes a common model to assess the in vivo efficacy of NLRP3 inhibitors.
Materials:
-
NLRP3 inhibitor (e.g., this compound)
-
Lipopolysaccharide (LPS)
-
Vehicle for inhibitor (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Sterile PBS
-
C57BL/6 mice (8-12 weeks old)
Procedure:
-
Inhibitor Preparation: Prepare the NLRP3 inhibitor in the chosen vehicle at the desired concentration. For example, for a 20 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the final concentration would be 4 mg/mL.
-
Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle control to the mice via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30-60 minutes before LPS challenge.
-
LPS Challenge: Inject mice i.p. with LPS (e.g., 15 mg/kg) to induce NLRP3 inflammasome activation.
-
Sample Collection: At a specified time point post-LPS injection (e.g., 4 hours), collect peritoneal lavage fluid by injecting 5 mL of cold sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid. Blood can also be collected via cardiac puncture for plasma analysis.
-
Endpoint Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure IL-1β and other relevant cytokines in the supernatant of the lavage fluid and in the plasma using ELISA.
-
Analyze the cellular infiltrate in the peritoneal lavage fluid by flow cytometry.
-
Western Blot for Caspase-1 Cleavage
This protocol is used to detect the active form of caspase-1 (p20 subunit) as a marker of inflammasome activation.
Materials:
-
Peritoneal cells or tissue lysates
-
RIPA buffer with protease inhibitors
-
Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary anti-caspase-1 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using a chemiluminescence detection system. The presence of the p20 subunit indicates caspase-1 activation.
Data Presentation
The following tables summarize typical quantitative data that can be generated from in vivo studies with NLRP3 inhibitors. Note that these are example values and will vary depending on the specific inhibitor, animal model, and experimental conditions.
Table 1: Example In Vivo Efficacy of an NLRP3 Inhibitor in an LPS-Induced Peritonitis Model
| Treatment Group | Dose (mg/kg, i.p.) | Peritoneal IL-1β (pg/mL) | Peritoneal Neutrophil Count (x10^6) |
| Vehicle + PBS | - | 50 ± 10 | 0.1 ± 0.05 |
| Vehicle + LPS | - | 1500 ± 200 | 5.0 ± 1.0 |
| NLRP3 Inhibitor + LPS | 10 | 800 ± 150 | 2.5 ± 0.5 |
| NLRP3 Inhibitor + LPS | 30 | 300 ± 100 | 1.0 ± 0.3 |
Table 2: Example Pharmacokinetic Parameters of an NLRP3 Inhibitor in Mice
| Parameter | Oral (p.o.) Administration | Intravenous (i.v.) Administration |
| Dose | 20 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | 800 | 2500 |
| Tmax (h) | 1.5 | 0.25 |
| AUC (ng*h/mL) | 4500 | 3000 |
| Bioavailability (%) | 30 | - |
| Half-life (h) | 2.5 | 2.0 |
Visualizations
The following diagrams illustrate key concepts related to NLRP3 inflammasome inhibition and experimental design.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo evaluation of an NLRP3 inhibitor in an LPS-induced peritonitis model.
References
- 1. NLRP3 inflammasome in cardiovascular diseases: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathogenic Role of NLRP3 Inflammasome Activation in Inflammatory Bowel Diseases of Both Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating from cellular phenotypic screen to clinical candidate: selective targeting of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3-IN-24_TargetMol [targetmol.com]
Technical Support Center: Overcoming Delivery Challenges of NLRP3-IN-15
Welcome to the technical support center for NLRP3-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective delivery of this novel NLRP3 inflammasome inhibitor in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is the direct binding to the NLRP3 protein, which prevents its conformational changes required for the assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][2][3][4]
Q2: What are the main challenges in delivering this compound?
Like many small molecule inhibitors, this compound is hydrophobic, which can lead to several delivery challenges:
-
Poor aqueous solubility: Difficulty in preparing stock solutions and working dilutions for in vitro and in vivo experiments.[5][6][7][8]
-
Low bioavailability: Poor absorption when administered orally, leading to suboptimal plasma concentrations.[5][6]
-
Cellular uptake: Inefficient penetration of cell membranes to reach its intracellular target.
-
Stability issues: Potential for precipitation in aqueous buffers or degradation under certain storage conditions.
Troubleshooting Guides
In Vitro Delivery Challenges
Problem: this compound is precipitating in my cell culture medium.
-
Possible Cause 1: Poor Solubility.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. When preparing the final working concentration, ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions to reach the desired final concentration.
-
-
Possible Cause 2: Saturation in Medium.
-
Solution: Determine the critical micelle concentration (CMC) of this compound in your specific cell culture medium. Working below this concentration can help maintain its solubility. Consider the use of a carrier protein, such as bovine serum albumin (BSA), in the medium to enhance solubility.
-
Problem: I am not observing the expected inhibition of NLRP3 inflammasome activation in my cell-based assays.
-
Possible Cause 1: Insufficient Cellular Uptake.
-
Solution: Optimize the incubation time and concentration of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions. The use of cell-penetrating peptides or nanoparticle-based delivery systems can also be explored to enhance intracellular delivery.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Protect the compound from light if it is found to be light-sensitive.
-
In Vivo Delivery Challenges
Problem: Low bioavailability of this compound after oral administration.
-
Possible Cause 1: Poor aqueous solubility and dissolution in the gastrointestinal tract.
-
Solution: Formulation strategies can significantly improve oral bioavailability. Consider the following approaches:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.[5]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of hydrophobic compounds.
-
Nanonization: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution velocity.[7][9]
-
-
-
Possible Cause 2: First-pass metabolism.
-
Solution: If extensive first-pass metabolism is suspected, consider alternative routes of administration such as intraperitoneal (i.p.) or intravenous (i.v.) injection. Co-administration with an inhibitor of relevant metabolic enzymes could be explored, though this may introduce additional variables.
-
Problem: Difficulty in achieving therapeutic concentrations in the target tissue, especially the central nervous system (CNS).
-
Possible Cause: The blood-brain barrier (BBB) is limiting CNS penetration. [10]
-
Solution:
-
Formulation with BBB-penetrating enhancers: Strategies such as the use of nanoparticles coated with specific ligands (e.g., transferrin) that can be transported across the BBB.
-
Intranasal or intracerebroventricular administration: These direct delivery methods can bypass the BBB to achieve higher concentrations in the CNS.
-
-
Quantitative Data Summary
Table 1: Physicochemical Properties of a Typical Hydrophobic NLRP3 Inhibitor
| Property | Value | Recommended Solvent |
| Molecular Weight | 400-600 g/mol | DMSO |
| Aqueous Solubility | <1 µg/mL | Ethanol |
| LogP | >3 | N/A |
Table 2: Example In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 |
| THP-1 (human monocyte) | IL-1β release | 50-100 nM |
| Bone Marrow-Derived Macrophages (mouse) | Caspase-1 activation | 75-150 nM |
Table 3: Example In Vivo Formulation Performance
| Formulation | Route of Administration | Bioavailability (%) |
| Aqueous Suspension | Oral | <5% |
| Amorphous Solid Dispersion | Oral | 30-40% |
| Lipid-Based Formulation | Oral | 40-50% |
| Solution in PEG400/Ethanol/Saline | Intraperitoneal | >90% |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a standard method for activating the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs) and assessing the inhibitory effect of this compound.[11][12][13][14]
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
DMEM complete medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Plate BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free DMEM.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add the this compound dilutions to the cells and incubate for 1 hour.
-
Activation (Signal 2): Add Nigericin (10 µM) or ATP (5 mM) to the wells and incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant for analysis.
-
Analysis:
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cell death/pyroptosis by measuring LDH release using a cytotoxicity assay kit.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion for In Vivo Oral Administration
This protocol provides a general method for preparing an amorphous solid dispersion of a hydrophobic compound like this compound to improve its oral bioavailability.
Materials:
-
This compound
-
Polymer (e.g., HPMC, PVP)
-
Organic solvent (e.g., acetone, methanol)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve this compound and the chosen polymer in the organic solvent. A typical drug-to-polymer ratio is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure until a thin film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Milling: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Formulation for Dosing: The resulting powder can be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage.
Visualizations
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ispe.gr.jp [ispe.gr.jp]
- 10. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Technical Support Center: Interpreting Unexpected Data with Nlrp3-IN-15
Welcome to the technical support center for Nlrp3-IN-15. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental data and troubleshoot common issues encountered when using this NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating inflammatory responses.[1][2][3] It responds to a wide range of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][4][5] Upon activation, the NLRP3 protein assembles with the adaptor protein ASC and pro-caspase-1, leading to the activation of caspase-1.[6][7][8] Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms, and can also induce a form of inflammatory cell death called pyroptosis.[6][9] this compound is designed to interfere with this process, thereby reducing the production of these inflammatory mediators.
Q2: What are the standard experimental readouts for NLRP3 inflammasome activation?
The most common readouts for assessing NLRP3 inflammasome activation include:
-
IL-1β and IL-18 Measurement: Quantifying the levels of secreted IL-1β and IL-18 in cell culture supernatants using ELISA is a primary method.
-
Caspase-1 Activity Assay: Measuring the enzymatic activity of cleaved caspase-1 in cell lysates or supernatants.
-
ASC Speck Visualization: Observing the formation of ASC specks, which are large protein aggregates formed during inflammasome assembly, using immunofluorescence microscopy.
-
Pyroptosis Assessment: Measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant as an indicator of pyroptotic cell death.[10]
-
Western Blotting: Detecting the cleaved forms of caspase-1 (p20/p10 subunits) and IL-1β (p17 subunit) in cell lysates and supernatants.
Q3: What are some potential off-target or unexpected effects of targeting NLRP3?
While this compound is designed to be a specific NLRP3 inhibitor, targeting NLRP3 can sometimes lead to unexpected biological outcomes due to the inflammasome-independent functions of the NLRP3 protein. For instance, studies in Nlrp3 knockout mice have revealed that NLRP3 can regulate the expression of IL-15 and influence TGF-β signaling pathways, independent of the classical inflammasome components like ASC and caspase-1.[11] Therefore, inhibition of NLRP3 might lead to changes in these pathways, which could manifest as unexpected experimental data.[11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound, presented in a question-and-answer format.
Issue 1: No Inhibition of IL-1β Secretion Observed
Question: I've treated my cells with this compound, but I'm still seeing high levels of IL-1β in my ELISA. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Priming of Cells: The canonical NLRP3 inflammasome activation requires two signals: a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β expression, and an activation signal (e.g., ATP, nigericin).[4] | Ensure that your cells are adequately primed. Optimize the concentration and duration of the priming agent for your specific cell type. |
| Incorrect Timing of Inhibitor Addition: The inhibitor needs to be present before or during inflammasome activation to be effective. | Add this compound to your cells before adding the NLRP3 activator (Signal 2). A pre-incubation time of 30-60 minutes is generally recommended. |
| This compound Degradation or Poor Solubility: The inhibitor may have degraded or not be fully dissolved in the culture medium. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting in culture media, ensure it is thoroughly mixed and does not precipitate. |
| Alternative Inflammasome Activation: The stimulus you are using might be activating another inflammasome (e.g., NLRC4, AIM2) that is not targeted by this compound. | Use a stimulus that is highly specific for NLRP3 activation, such as nigericin or ATP. Include control experiments with cells deficient in other inflammasome components if possible. |
| Caspase-1 Independent IL-1β Processing: Under certain conditions, other proteases can cleave pro-IL-1β. | Confirm caspase-1 activation using a specific activity assay or by Western blot for cleaved caspase-1. |
Issue 2: Unexpected Increase in a Different Cytokine
Question: After treating with this compound, I observed a decrease in IL-1β as expected, but a surprising increase in another cytokine, for example, IL-15. Why is this happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inflammasome-Independent Function of NLRP3: NLRP3 has been shown to have roles beyond the inflammasome, such as regulating the expression of other cytokines.[11] Inhibition of NLRP3 might disrupt these regulatory functions. | Investigate the literature for known inflammasome-independent roles of NLRP3.[7][11][12] Consider that the observed effect might be a real biological consequence of NLRP3 inhibition. |
| Compensatory Immune Responses: Inhibition of one inflammatory pathway can sometimes lead to the upregulation of others. | Measure a broader panel of cytokines to understand the overall effect of this compound on the cellular immune response. |
| Off-Target Effects of the Inhibitor: While designed to be specific, high concentrations of any inhibitor can have off-target effects. | Perform a dose-response experiment to ensure you are using the lowest effective concentration of this compound. |
Issue 3: High Cell Death or Cytotoxicity Observed
Question: I'm observing significant cell death in my cultures treated with this compound, even in my control groups without an inflammasome activator. Is this expected?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibitor-Induced Cytotoxicity: At higher concentrations, this compound itself may be toxic to cells. | Determine the optimal, non-toxic concentration of this compound for your cell type by performing a cell viability assay (e.g., MTS or CCK-8 assay) across a range of concentrations.[6][10] |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. |
| Interaction with Culture Media: The inhibitor might be unstable or interact with components in the cell culture medium over time, leading to the formation of toxic byproducts. | Minimize the incubation time with the inhibitor to what is necessary for the experiment. Test the stability of the inhibitor in your specific culture medium if this is a recurring issue. |
Issue 4: Inconsistent or Variable Results
Question: My results with this compound are not consistent between experiments. What could be causing this variability?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number and Health: The responsiveness of cells to inflammasome stimuli can change with passage number and overall health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and not overly confluent before starting the experiment. |
| Variability in Reagents: The activity of reagents like LPS and ATP can vary between lots. The stability of this compound in solution can also be a factor. | Aliquot and store reagents properly. Prepare fresh dilutions of activators and inhibitors for each experiment. Qualify new lots of critical reagents. |
| Inconsistent Experimental Technique: Minor variations in incubation times, cell densities, or reagent addition can lead to variability. | Follow a standardized and detailed experimental protocol meticulously. Ensure all wells in a plate are treated as consistently as possible. |
| Contamination: Mycoplasma or other microbial contamination can affect cellular responses. | Regularly test your cell cultures for contamination. |
Experimental Protocols
NLRP3 Inflammasome Activation in Macrophages
This protocol describes a general procedure for activating the NLRP3 inflammasome in murine bone marrow-derived macrophages (BMDMs) or human THP-1 cells.
Materials:
-
BMDMs or PMA-differentiated THP-1 cells
-
Complete cell culture medium
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate) or Nigericin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO) control. Incubate for 1 hour.
-
Priming (Signal 1): Add LPS to the wells to a final concentration of 1 µg/mL. Incubate for 3-4 hours.
-
Activation (Signal 2): Add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM. Incubate for 30-60 minutes.
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for IL-1β ELISA and LDH assay.
-
Assays: Perform the IL-1β ELISA and LDH assay according to the manufacturer's instructions.
ASC Speck Visualization by Immunofluorescence
Materials:
-
Cells cultured on glass coverslips
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Protocol:
-
Cell Treatment: Treat cells on coverslips with LPS and an NLRP3 activator as described in the previous protocol. Include appropriate controls.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-ASC antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain the nuclei with DAPI, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.
Data Presentation
Table 1: Example Data from an IL-1β ELISA Experiment
| Treatment Group | This compound (µM) | IL-1β (pg/mL) | Standard Deviation |
| Unstimulated | 0 | 15 | 3 |
| LPS only | 0 | 50 | 8 |
| LPS + Nigericin | 0 | 1500 | 120 |
| LPS + Nigericin | 0.1 | 800 | 75 |
| LPS + Nigericin | 1 | 200 | 25 |
| LPS + Nigericin | 10 | 60 | 10 |
Table 2: Troubleshooting Summary for Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High LDH release in all this compound treated wells | Inhibitor-induced cytotoxicity | Perform a dose-response curve to find the optimal non-toxic concentration. |
| High LDH release only in vehicle control wells | Solvent toxicity | Reduce the final concentration of the solvent (e.g., DMSO) in the culture medium. |
| Cell morphology changes over time with inhibitor | Inhibitor instability or interaction with media | Minimize incubation time; consider testing inhibitor stability. |
Visualizations
Caption: Canonical NLRP3 Inflammasome Activation Pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected data when using this compound.
References
- 1. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 2. NLRP inflammasomes in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome as Therapeutic Targets in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome Activation Induced by Engineered Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NLRP3 Inflammasome Activation-Mediated Pyroptosis Aggravates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Inflammasome-Dependent and Inflammasome-Independent NLRP3 in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pathogenic Role of NLRP3 Inflammasome Activation in Inflammatory Bowel Diseases of Both Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of NLRP3 inflammasomes activation contributes to improved survival and function of mesenchymal stromal cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exaggerated IL-15 and Altered Expression of foxp3+ Cell-Derived Cytokines Contribute to Enhanced Colitis in Nlrp3−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Nlrp3-IN-15 quality control and batch variation
Welcome to the technical support center for NLRP3-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quality control information to ensure the successful application of this inhibitor.
Quick Facts: this compound
| Property | Value |
| CAS Number | 2767369-71-9 |
| Molecular Formula | C₂₂H₁₉NO₄ |
| Molecular Weight | 361.39 g/mol |
| Mechanism of Action | Inhibits NLRP3 inflammasome activation by preventing ASC oligomerization. |
| Biological Activity | Inhibits IL-1β release with an IC₅₀ of 0.114 μM in ELISA assays. |
Diagrams
Caption: Canonical NLRP3 Inflammasome Activation Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity in a cell-based assay.
Quality Control and Batch Variation
Ensuring the quality and consistency of this compound is critical for reproducible experimental results. Below are key quality control parameters and considerations for potential batch-to-batch variation.
Typical Quality Control Specifications:
| Parameter | Specification | Method |
| Purity | ≥98% (typically >99%) | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry (MS) |
| Appearance | Crystalline solid | Visual Inspection |
| Solubility | Soluble in DMSO | Visual Inspection |
Understanding Batch Variation:
Batch-to-batch variability is an inherent challenge with synthetic small molecules. While reputable suppliers strive for consistency, minor differences can arise from the manufacturing process, purification methods, or the presence of polymorphs (different crystalline forms of the same compound).[1]
How to Mitigate the Impact of Batch Variation:
-
Request a Certificate of Analysis (CoA): Always obtain the CoA for the specific lot you are using. This document provides the actual quality control results for that batch.
-
Perform Internal Quality Control: If possible, perform a simple in-house validation of each new batch. This could involve running a standard dose-response curve in your assay to ensure the IC₅₀ is consistent with previous batches.
-
Consistent Handling and Storage: Adhere strictly to the recommended storage and handling instructions to prevent degradation of the compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in your experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of IL-1β release | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and activation conditions. |
| 2. Ineffective inflammasome activation: The priming (Signal 1) or activation (Signal 2) stimulus may not be potent enough. | Optimize the concentration and incubation time for your priming agent (e.g., LPS) and activating agent (e.g., nigericin, ATP). | |
| 3. Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound is stored as recommended (typically at -20°C or -80°C). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| 4. Cell health issues: Cells may be unhealthy, leading to a generally weak inflammatory response. | Check cell viability before and after the experiment using methods like Trypan Blue exclusion or an LDH assay. | |
| High background IL-1β release (in unstimulated or vehicle-treated cells) | 1. Cell stress or over-confluence: Stressed or overly confluent cells can spontaneously activate inflammasomes. | Ensure cells are seeded at an appropriate density and are not overly confluent during the experiment. Handle cells gently to minimize stress. |
| 2. Endotoxin contamination: Reagents or media may be contaminated with endotoxins (LPS), leading to unintended priming. | Use endotoxin-free reagents and media. Test your reagents for endotoxin contamination if this is a persistent issue. | |
| Inconsistent results between experiments | 1. Batch-to-batch variation of this compound: As discussed above, different lots of the inhibitor may have slight variations in potency. | Always note the lot number of the inhibitor used. When starting a new series of experiments, it is good practice to use the same batch if possible. If a new batch is used, consider running a bridging experiment to compare its activity to the previous batch. |
| 2. Variability in cell culture: Differences in cell passage number, density, or health can lead to variable responses. | Use cells within a consistent and low passage number range. Standardize your cell seeding density and ensure consistent cell health. | |
| 3. Inconsistent timing of reagent addition: Variations in the timing of priming, inhibitor addition, and activation can affect the outcome. | Use a multichannel pipette for simultaneous addition of reagents where possible and maintain a consistent timeline for all experimental steps. | |
| Unexpected cytotoxicity | 1. High concentration of this compound: At very high concentrations, some inhibitors may exhibit off-target cytotoxic effects. | Determine the optimal, non-toxic concentration range for this compound in your specific cell type by performing a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your inhibition experiments. |
| 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤0.1%) and consistent across all wells, including controls. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the solid compound and stock solutions at -20°C or -80°C as recommended by the supplier.
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration can vary depending on the cell type, activation stimulus, and experimental conditions. A good starting point is to perform a dose-response curve ranging from nanomolar to low micromolar concentrations. Based on available data, an IC₅₀ of 0.114 μM has been reported for IL-1β release inhibition, so a concentration range around this value would be appropriate for initial experiments.
Q3: Can this compound inhibit other inflammasomes?
A3: While this compound is designed to be an NLRP3 inhibitor, it is always good practice to test for specificity if your research involves other inflammasome pathways. You can assess its effect on the activation of other inflammasomes, such as NLRC4 or AIM2, using specific activators for those pathways.
Q4: What are the appropriate controls for an this compound experiment?
A4: A well-controlled experiment should include the following:
-
Untreated/Unstimulated Control: To measure baseline levels of cytokine release and cell death.
-
Primed Only Control (e.g., LPS only): To ensure the priming step itself is not causing significant inflammasome activation.
-
Activated Control (e.g., LPS + Nigericin): To establish the maximum level of inflammasome activation.
-
Vehicle Control (e.g., LPS + Nigericin + DMSO): To control for any effects of the solvent used to dissolve this compound.
-
This compound Treatment Groups: Cells treated with your desired concentrations of the inhibitor.
Q5: How can I confirm that the observed inhibition of IL-1β is due to NLRP3 inflammasome inhibition?
A5: In addition to measuring IL-1β release, you can assess other markers of NLRP3 inflammasome activation. This includes:
-
Caspase-1 activation: Measure the levels of cleaved (active) caspase-1 (p20 subunit) in the cell lysate or supernatant by Western blot.
-
ASC speck formation: Visualize the formation of ASC specks using immunofluorescence microscopy.
-
Pyroptosis: Measure cell lysis and membrane permeabilization using an LDH release assay.
Detailed Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Mouse Bone Marrow-Derived Macrophages (BMDMs)
-
Complete DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO
-
PBS
-
ELISA kit for mouse IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (lysis buffer, antibodies against caspase-1 and IL-1β)
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) in serum-free DMEM for 3-4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM. After the priming step, gently remove the LPS-containing medium and add the this compound dilutions (or vehicle control) to the respective wells. Incubate for 1 hour.
-
Activation (Signal 2): Add the NLRP3 activator, such as nigericin (e.g., 5-20 µM) or ATP (e.g., 2.5-5 mM), to the wells and incubate for 1-2 hours.
-
Sample Collection:
-
Carefully collect the cell culture supernatants for IL-1β ELISA and LDH assay.
-
Lyse the remaining cells in the wells with an appropriate lysis buffer for Western blot analysis.
-
-
Analysis:
-
Perform the IL-1β ELISA and LDH assay on the collected supernatants according to the manufacturer's instructions.
-
Perform Western blot analysis on the cell lysates to detect cleaved caspase-1 (p20) and processed IL-1β (p17).
-
Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome Activation in Human THP-1 Monocytes
Materials:
-
THP-1 monocytes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO
-
PBS
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting
Procedure:
-
Cell Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10⁶ cells/well. Differentiate the cells into macrophage-like cells by treating them with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
Resting Phase: After differentiation, replace the PMA-containing medium with fresh, complete RPMI-1640 medium and allow the cells to rest for 24 hours.
-
Priming (Signal 1): Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) in serum-free RPMI-1640 for 3-4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640. After priming, add the inhibitor dilutions or vehicle control to the wells and incubate for 1 hour.
-
Activation (Signal 2): Add the NLRP3 activator, such as nigericin (e.g., 5-20 µM) or ATP (e.g., 2.5-5 mM), and incubate for 1-2 hours.
-
Sample Collection and Analysis: Follow steps 5 and 6 as described in Protocol 1, using the appropriate ELISA kit for human IL-1β.
References
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: NLRP3-IN-15 vs. MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory and autoimmune diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, driving inflammatory responses. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of current research. This guide provides a detailed comparison of two such inhibitors: NLRP3-IN-15 and the well-characterized compound MCC950, offering insights into their mechanisms, potency, and experimental evaluation.
Mechanism of Action: Targeting the Core of Inflammation
Both this compound and MCC950 function by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. While both inhibitors ultimately block the release of IL-1β, their precise molecular interactions with NLRP3 differ based on available data.
MCC950 is a potent and specific diarylsulfonylurea-containing compound that directly binds to the NACHT domain of NLRP3.[1][2][3] This interaction is thought to lock NLRP3 in an inactive conformation, inhibiting its intrinsic ATPase activity which is essential for inflammasome oligomerization and subsequent activation.[3][4] By preventing the conformational changes required for activation, MCC950 effectively blocks the downstream recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thus halting the proteolytic cleavage and release of mature IL-1β.[1]
This compound , a more recently described inhibitor, also demonstrates potent and selective inhibition of the NLRP3 inflammasome.[5][6] Its mechanism involves the inhibition of ASC oligomerization, a critical step in the formation of the functional inflammasome complex.[6] This action prevents the recruitment and activation of pro-caspase-1, ultimately leading to a reduction in the secretion of active caspase-1 (p20) and mature IL-1β (p17).[6] While its direct binding site on NLRP3 has not been as extensively characterized in publicly available literature as that of MCC950, its ability to inhibit ASC speck formation points to a direct or proximal effect on NLRP3 conformation.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Performance Data: A Quantitative Comparison
The following table summarizes the key quantitative data for this compound and MCC950 based on available literature. It is important to note that the data for MCC950 is more extensive and has been replicated across numerous studies.
| Parameter | This compound | MCC950 | Reference |
| Potency (IC50 for IL-1β release) | 0.114 µM (114 nM) | ~7.5 - 8.1 nM | [2][5][6] |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome | [1][6] |
| Mechanism | Inhibits ASC oligomerization | Inhibits NLRP3 ATPase activity | [3][6] |
| Specificity | Selective for NLRP3 (details limited) | Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes | [5][7] |
| In Vivo Efficacy | Reduces serum IL-1β and lung inflammation in a septic mouse model (50 mg/kg, i.p.) | Attenuates disease in various models including CAPS, EAE, and T2D (doses vary) | [6] |
| Pharmacokinetics (Mouse) | T1/2: 1.659 h (p.o.), 1.807 h (i.p.) | Orally bioavailable with demonstrated in vivo activity | [6][7] |
| Known Off-Target Effects | Not specified in available data | Carbonic Anhydrase 2 |
Key Experimental Protocols
Accurate evaluation of NLRP3 inflammasome inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays commonly used in the field.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted from cells following inflammasome activation.
Cell Culture and Treatment:
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound, MCC950, or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
ELISA Protocol:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for IL-1β overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants and a standard curve of recombinant IL-1β to the plate and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of IL-1β in the samples is determined by interpolating from the standard curve.
ASC Speck Visualization (Immunofluorescence)
This assay visualizes the formation of ASC specks, a hallmark of inflammasome activation, using microscopy.
Cell Culture and Treatment:
-
Cell Seeding: Seed BMDMs or THP-1 cells on glass coverslips in a 24-well plate.
-
Priming and Activation: Prime and activate the cells as described in the IL-1β release assay protocol. Include a non-activated control group.
-
Fixation: After stimulation, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against ASC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: (Optional) Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm of activated cells. The percentage of cells with ASC specks can be quantified.
Caption: Typical workflow for evaluating NLRP3 inhibitors.
Conclusion
Both this compound and MCC950 are valuable tools for researchers studying the NLRP3 inflammasome. MCC950 is a well-established and highly characterized inhibitor with a wealth of publicly available data on its potency, specificity, and in vivo efficacy. Its direct interaction with the NLRP3 ATPase domain is a key feature of its mechanism. This compound is a potent inhibitor that effectively blocks NLRP3-dependent IL-1β release and ASC oligomerization, with demonstrated in vivo activity. However, further studies are needed to fully elucidate its precise binding site, comprehensive selectivity profile, and to directly compare its efficacy against MCC950 in various disease models. Researchers should consider the extent of available data and the specific requirements of their experimental system when choosing between these two inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
A Comparative Analysis of NLRP3 Inflammasome Inhibitors: Benchmarking Nlrp3-IN-15 Against Established Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nlrp3-IN-15 against other prominent NLRP3 inflammasome inhibitors, including MCC950, Oridonin, and CY-09. This report synthesizes available experimental data to facilitate an objective evaluation of their performance and characteristics.
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. A growing number of small molecule inhibitors have been developed to modulate its activity. This guide focuses on a comparative analysis of this compound and other key inhibitors.
Disclaimer: Publicly available information specifically identifying "this compound" is limited. This guide is based on the available data for a potent N-cyano sulfoximineurea derivative referred to as "Compound 15" in scientific literature, which is assumed to be this compound for the purpose of this comparison.
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes the in vitro potency of this compound and its comparators based on their half-maximal inhibitory concentration (IC50) values against NLRP3 inflammasome activation. Lower IC50 values indicate higher potency.
| Inhibitor | IC50 Value (nM) | Cell Type | Notes |
| This compound (assumed) | 7 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | A highly potent and selective N-cyano sulfoximineurea derivative[1]. |
| MCC950 | 7.5 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | A potent and selective diarylsulfonylurea-containing inhibitor[2][3]. |
| 8.1 | Human Monocyte-Derived Macrophages (HMDMs) | Demonstrates comparable potency in human cells[2]. | |
| Oridonin | ~780.4 | Not specified | A natural product with moderate anti-inflammatory properties[4]. Recent derivatives have shown improved potency. |
| CY-09 | Not explicitly defined in nM, but effective at 1-10 µM | Lipopolysaccharide (LPS)-primed Bone Marrow-Derived Macrophages (BMDMs) | A selective and direct NLRP3 inhibitor that binds to the ATP-binding motif of the NACHT domain. |
Mechanism of Action and Selectivity
A crucial aspect of any NLRP3 inhibitor is its mechanism of action and its selectivity over other inflammasomes.
-
This compound (assumed as Compound 15): This compound is described as a highly potent and selective NLRP3 inflammasome inhibitor with a good pharmacokinetic profile[1]. Its precise binding site and mechanism are not detailed in the available literature but is part of a series of N-cyano sulfoximineurea derivatives.
-
MCC950: This is one of the most well-characterized NLRP3 inhibitors. It directly targets the NACHT domain of NLRP3, preventing ATP hydrolysis and subsequent inflammasome assembly and activation[5]. MCC950 is highly selective for NLRP3 and does not inhibit other inflammasomes like AIM2, NLRC4, or NLRP1[5].
-
Oridonin: This natural diterpenoid acts as a covalent inhibitor of NLRP3. It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation[6]. Oridonin is reported to be specific for the NLRP3 inflammasome[6].
-
CY-09: This inhibitor directly binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and preventing inflammasome assembly[7]. It has been shown to be selective for the NLRP3 inflammasome[7].
In Vivo Efficacy
Preclinical in vivo studies are vital for assessing the therapeutic potential of these inhibitors.
-
This compound (assumed as Compound 15): In vivo studies have shown that this compound and its analogs significantly inhibit NLRP3-dependent IL-1β secretion in mice, indicating good translation of its in vitro potency to an in vivo setting[1].
-
MCC950: Extensive in vivo studies have demonstrated the efficacy of MCC950 in various animal models of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS) and multiple sclerosis[3]. It effectively reduces IL-1β production and attenuates disease severity[3].
-
Oridonin: In vivo studies have shown that Oridonin has therapeutic effects in mouse models of peritonitis, gouty arthritis, and type 2 diabetes by inhibiting NLRP3 activation[6].
-
CY-09: This compound has demonstrated remarkable therapeutic effects in mouse models of CAPS and type 2 diabetes[7]. It has also been shown to be effective in a mouse model of MSU-induced peritonitis[7].
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: NLRP3 Inflammasome Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Nlrp3-IN-15 and Alternative NLRP3 Inflammasome Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Nlrp3-IN-15's inhibitory effect against other known NLRP3 inflammasome inhibitors.
This guide provides an objective comparison of the investigational NLRP3 inflammasome inhibitor, this compound, with established alternative inhibitors: MCC950, Oridonin, and CY-09. The comparative analysis is supported by experimental data on their inhibitory activities, presented in a clear, tabular format. Detailed experimental protocols for key validation assays are also provided to facilitate the replication and verification of these findings. Visual diagrams generated using Graphviz illustrate the underlying signaling pathways, experimental workflows, and the logical structure of this guide.
I. Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against key events in the NLRP3 inflammasome activation cascade. This data provides a quantitative basis for comparing their potency.
| Inhibitor | Target/Assay | IC50 Value | Cell Type |
| This compound | IL-1β Release | 114 nM | Not Specified |
| MCC950 | IL-1β Release | ~7.5 - 8.1 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) & Human Monocyte-Derived Macrophages (HMDMs)[1][2] |
| ASC Oligomerization | Inhibition observed | Mouse Bone Marrow-Derived Macrophages (BMDMs)[3] | |
| Caspase-1 Activation | Inhibition observed | Mouse Bone Marrow-Derived Macrophages (BMDMs) | |
| Oridonin Derivative | IL-1β Release | 77.2 nM | Not Specified |
| Oridonin | IL-1β Release | 780.4 nM | Not Specified |
| ASC Oligomerization | Inhibition observed | Not Specified | |
| Caspase-1 Activation | Inhibition observed | Not Specified[4][5] | |
| CY-09 | IL-1β Release | ~1 - 10 µM (effective concentration) | Mouse Bone Marrow-Derived Macrophages (BMDMs)[6] |
| NLRP3 ATPase Activity | Inhibition observed | Purified NLRP3 | |
| ASC Oligomerization | Inhibition observed | Not Specified |
II. Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Validation.
References
- 1. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 2. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of NLRP3 Inflammasome Inhibitors versus Pan-Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory and cell death research, the precise modulation of signaling pathways is paramount. This guide provides a detailed comparison between the specificity of NLRP3 inflammasome inhibitors and pan-caspase inhibitors, offering insights into their mechanisms of action, supported by experimental data and protocols. While this guide aims to compare a specific NLRP3 inhibitor, NLRP3-IN-15, public domain information on this compound is limited. Therefore, we will utilize data from well-characterized NLRP3 inhibitors, such as MCC950, as a representative for this class of molecules in our comparative analysis against pan-caspase inhibitors like Z-VAD-FMK.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between NLRP3 inhibitors and pan-caspase inhibitors lies in their molecular targets within the inflammatory and apoptotic signaling cascades. NLRP3 inhibitors act upstream, preventing the initial assembly of the inflammasome complex, while pan-caspase inhibitors act further downstream, blocking the activity of multiple caspase enzymes responsible for executing inflammatory and apoptotic events.
NLRP3 Inflammasome Inhibitors: These inhibitors are designed to directly bind to the NLRP3 protein, a key sensor in the innate immune system.[1][2] Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form the inflammasome complex.[3][4] This assembly leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and initiates a form of programmed cell death called pyroptosis.[3] NLRP3 inhibitors, by binding to specific domains of the NLRP3 protein, prevent this initial inflammasome formation, thus halting the entire downstream cascade.[5][6]
Pan-Caspase Inhibitors: This class of inhibitors, exemplified by Z-VAD-FMK, possesses a broad spectrum of activity against multiple members of the caspase family of cysteine proteases.[7] Caspases are central players in both apoptosis (programmed cell death) and inflammation. Pan-caspase inhibitors typically work by irreversibly binding to the catalytic site of these enzymes, thereby preventing them from cleaving their respective substrates.[7] This broad inhibition affects not only inflammatory caspases like caspase-1 but also apoptotic caspases such as caspase-3, -7, -8, and -9.
Signaling Pathways and Points of Inhibition
To visualize the distinct points of intervention for these two inhibitor classes, the following signaling pathway diagrams are provided.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of NLRP3 inhibitors (represented by MCC950) and pan-caspase inhibitors (represented by Z-VAD-FMK).
Table 1: Specificity and Potency
| Feature | NLRP3 Inhibitor (e.g., MCC950) | Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) |
| Primary Target | NLRP3 protein[8] | Multiple caspases (e.g., -1, -3, -4, -5, -7, -8, -9)[7] |
| Mechanism | Prevents inflammasome assembly[8] | Irreversibly binds to caspase catalytic site[7] |
| IC50 for Target | ~7.5 nM (for IL-1β release in mouse BMDM)[8] | Varies by caspase (typically in the nM to low µM range) |
| Specificity | Highly specific for NLRP3 inflammasome[8] | Broad-spectrum, inhibits multiple caspases |
| Off-Target Effects | Minimal off-target effects on other inflammasomes or general cell health reported[8] | Can induce necroptosis in some cell types, potential for off-target effects due to broad caspase inhibition |
Table 2: Functional Consequences of Inhibition
| Functional Outcome | NLRP3 Inhibitor (e.g., MCC950) | Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) |
| IL-1β Secretion | Potent inhibition[8] | Potent inhibition |
| Pyroptosis | Inhibited[6] | Inhibited |
| Apoptosis | No direct effect on extrinsic or intrinsic apoptosis pathways | Potent inhibition of multiple apoptotic pathways |
| Cell Viability | Generally well-tolerated with low cytotoxicity[8] | Can be cytotoxic at higher concentrations or in specific cell lines |
Experimental Protocols
To empirically compare the specificity of these inhibitors, the following key experiments are recommended.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted from cells, a direct downstream product of NLRP3 inflammasome activation.
Methodology:
-
Cell Culture and Priming:
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with varying concentrations of the NLRP3 inhibitor or pan-caspase inhibitor for 30-60 minutes.
-
-
NLRP3 Activation:
-
Sample Collection:
-
Centrifuge the plate and collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-1β.[9][10][11]
-
Block non-specific binding sites.
-
Add cell supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.[9][11]
-
Wash and add streptavidin-HRP conjugate.[11]
-
Add a colorimetric substrate (e.g., TMB) and stop the reaction.[11]
-
Measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculate the concentration of IL-1β based on the standard curve.
-
Caspase-1 Activity Assay
This assay measures the enzymatic activity of caspase-1, providing a direct readout of inflammasome activation.
Methodology:
-
Cell Lysis:
-
Fluorometric or Colorimetric Detection:
-
Measurement:
Experimental Workflow Diagram
Conclusion: Choosing the Right Tool for the Job
The choice between an NLRP3 inhibitor and a pan-caspase inhibitor is dictated by the specific research question and the desired experimental outcome.
-
For studying the specific role of the NLRP3 inflammasome in a biological process, a highly specific NLRP3 inhibitor is the superior choice. Its targeted action allows for the dissection of the NLRP3 pathway without confounding effects from the inhibition of other cellular processes like apoptosis.
-
For broadly inhibiting inflammation and apoptosis , a pan-caspase inhibitor is effective. However, researchers must be cautious of its widespread effects and the potential for off-target consequences that may complicate data interpretation.
References
- 1. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. affigen.com [affigen.com]
- 8. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. abcam.com [abcam.com]
- 11. raybiotech.com [raybiotech.com]
- 12. bosterbio.com [bosterbio.com]
- 13. abcam.com [abcam.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-15 and Glyburide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two inhibitors of the NLRP3 inflammasome: Nlrp3-IN-15, a potent and selective inhibitor, and Glyburide, a well-established anti-diabetic drug with known NLRP3-inhibiting properties. This document aims to furnish researchers with the necessary data to make informed decisions regarding the selection and application of these compounds in preclinical research.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Its activation in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers a cascade of inflammatory responses. This process involves the cleavage of pro-caspase-1 to its active form, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a key therapeutic target.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and Glyburide, offering a direct comparison of their efficacy and known properties.
| Compound | Target | Mechanism of Action | IC50 for IL-1β Release (µM) | Known Off-Target Effects |
| This compound | NLRP3 Inflammasome | Inhibits ASC oligomerization[1] | 0.114[1] | Not extensively documented; shows metabolic stability in human and mouse liver microsomes[1] |
| Glyburide | NLRP3 Inflammasome (indirectly) | Acts upstream of NLRP3, downstream of the P2X7 receptor; mechanism is independent of its action on KATP channels for insulin secretion | Varies depending on cell type and stimulus (typically in the higher µM range) | Inhibition of ATP-sensitive potassium (KATP) channels, leading to hypoglycemia[2] |
Mechanism of Action and Specificity
This compound is a potent and selective inhibitor of the NLRP3 inflammasome.[1] Mechanistic studies have revealed that it functions by blocking the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the inflammasome complex.[1] The cited research indicates its selectivity, though comprehensive screening data against a full panel of other inflammasomes is not yet widely published.
Glyburide , a sulfonylurea drug primarily used for type 2 diabetes, indirectly inhibits the NLRP3 inflammasome. Its inhibitory action is specific to the NLRP3 inflammasome, as it does not prevent IL-1β release from cells with activated NLRC4 or NLRP1 inflammasomes.[2] The mechanism is independent of its glucose-lowering effect, which is mediated by the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2] Glyburide acts upstream of NLRP3 but downstream of the P2X7 receptor.[2] A significant drawback of using Glyburide as an NLRP3 inhibitor in a research or therapeutic context is its potential to cause hypoglycemia at the high doses required for effective inflammasome inhibition.[2]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the canonical NLRP3 inflammasome activation pathway and the points of intervention for this compound and Glyburide.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of NLRP3 inflammasome inhibitors are provided below.
NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the in vitro activation of the NLRP3 inflammasome in primary mouse macrophages, a common cellular model for studying inflammasome biology.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Inhibitor compounds (this compound or Glyburide)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (24-well or 96-well)
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in DMEM with M-CSF for 6-7 days to differentiate them into macrophages.
-
Seeding: Seed the differentiated BMDMs into 24-well or 96-well plates at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) in fresh serum-free DMEM for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with the desired concentrations of this compound or Glyburide for a specified time (e.g., 30-60 minutes). A vehicle control (e.g., DMSO) should be included.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Sample Collection: After incubation, centrifuge the plates and collect the cell culture supernatants for downstream analysis of IL-1β secretion and caspase-1 activity. The cell lysates can also be collected for Western blot analysis of pro-IL-1β and cleaved caspase-1.
Caption: Experimental workflow for NLRP3 inflammasome activation in BMDMs.
Interleukin-1β (IL-1β) ELISA
This protocol outlines the quantitative measurement of secreted IL-1β in cell culture supernatants using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Cell culture supernatants from the inflammasome activation assay
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (typically provided in the kit)
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add standards (serial dilutions of recombinant IL-1β) and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color change is observed (typically 15-30 minutes) in the dark.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of IL-1β in the samples.
Caspase-1 Activity Assay
This protocol describes the measurement of active caspase-1 in cell culture supernatants using a fluorometric or colorimetric assay.
Materials:
-
Caspase-1 activity assay kit (containing a specific caspase-1 substrate, e.g., YVAD-AFC or YVAD-pNA)
-
Cell culture supernatants
-
Assay buffer
-
96-well black or clear plate (depending on the assay type)
-
Fluorometer or spectrophotometer
Procedure:
-
Sample Preparation: Collect cell culture supernatants as described in the inflammasome activation protocol.
-
Assay Reaction: In a 96-well plate, mix the cell culture supernatant with the caspase-1 substrate and assay buffer according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) using a plate reader.
-
Data Analysis: The increase in fluorescence or absorbance is proportional to the caspase-1 activity in the sample. Compare the readings of treated samples to untreated controls.
Conclusion
Both this compound and Glyburide demonstrate inhibitory effects on the NLRP3 inflammasome, but they differ significantly in their mechanism, potency, and off-target profiles. This compound emerges as a more potent and potentially more specific tool for targeted research due to its direct action on ASC oligomerization and higher potency. Glyburide, while a useful pharmacological tool for studying the NLRP3 pathway, is limited by its indirect mechanism and the significant off-target effect of hypoglycemia, which complicates its in vivo application for inflammasome-related research. The choice between these two inhibitors will ultimately depend on the specific experimental goals, the need for high potency and specificity, and the tolerance for off-target effects. Further characterization of this compound's selectivity against a broader range of cellular targets will be crucial for its development as a lead compound for therapeutic applications.
References
- 1. Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency | Life Science Alliance [life-science-alliance.org]
Independent Verification of NLRP3 Inflammasome Inhibitor Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of drug discovery. A key parameter for characterizing these inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. This guide provides a framework for the independent verification of the IC50 value of NLRP3 inhibitors, using a comparative analysis of established compounds. While specific data for a compound designated "NLRP3-IN-15" is not publicly available, this guide will serve as a template for its evaluation against other known inhibitors.
Comparative Potency of NLRP3 Inhibitors
The potency of various small molecule inhibitors targeting the NLRP3 inflammasome is summarized in the table below. These values, derived from diverse experimental systems, highlight the spectrum of potencies achieved in the field.
| Compound | IC50 Value | Cell Type | Notes |
| MCC950 | 7.5 nM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | A potent and widely studied selective NLRP3 inhibitor.[1] |
| MCC950 | 8.1 nM | Human Monocyte-Derived Macrophages (HMDMs) | Demonstrates high potency in human cells.[1] |
| CY-09 | 6 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | A direct covalent modifier of the NLRP3 inflammasome.[2][3] |
| OLT1177 (dapansutrile) | 1 nM | J774 Macrophages | Prevents NLRP3 interaction with ASC by inhibiting ATPase activity.[2][3] |
| Glyburide | 10–20 µM | Bone Marrow-Derived Macrophages (BMDMs) | An anti-diabetic drug also found to inhibit NLRP3 activation.[4] |
| INF39 | 10 µM | Not specified | A non-toxic, irreversible NLRP3 inflammasome inhibitor.[2][3] |
| Oridonin | ~0.75 µM | Not specified | A natural product that covalently binds to NLRP3.[1][3] |
| Tranilast | 10–15 µM | Not specified | An anti-inflammatory drug that inhibits inflammasome activation.[2] |
| YQ128 | 0.30 µM | Mouse Macrophages | A selective NLRP3 inhibitor with good brain penetrance.[4] |
Visualizing the NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation, a critical process in the innate immune response.
References
- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nlrp3-IN-15: A Comparative Guide to Leading Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative diseases. This guide provides a comparative analysis of Nlrp3-IN-15 against two other well-characterized NLRP3 inflammasome inhibitors: MCC950 and Oridonin. The information presented herein is based on available preclinical data and is intended to assist researchers in selecting the appropriate tool compound for their studies.
Performance Comparison of NLRP3 Inflammasome Inhibitors
The following table summarizes the key performance indicators for this compound, MCC950, and Oridonin based on published in vitro studies. It is important to note that the IC50 values presented are derived from different studies and may not be directly comparable due to variations in experimental conditions, such as cell types, stimuli, and assay protocols.
| Inhibitor | Target | Mechanism of Action | IL-1β Release IC50 | Cell Type |
| This compound | NLRP3 | Selective, direct inhibitor | 0.114 µM[1] | Not specified in readily available sources |
| MCC950 | NLRP3 | Potent and selective, blocks the Walker B motif, inhibiting ATP hydrolysis | ~7.5-8.1 nM | Bone Marrow-Derived Macrophages (BMDMs), Human Monocyte-Derived Macrophages (HMDMs) |
| 8 nM | THP-1 cells | |||
| Oridonin | NLRP3 | Covalent modification of Cys279 in the NACHT domain | 1.24 µM | Not specified in readily available sources |
Note: The lack of directly comparative studies testing these three inhibitors in a single experimental setup necessitates caution when interpreting the relative potencies based on the IC50 values listed above.
Delving into the Mechanisms: How They Disrupt the Inflammasome
The efficacy of these inhibitors stems from their distinct mechanisms of action, which target different aspects of NLRP3 inflammasome activation.
This compound is a potent and selective direct inhibitor of the NLRP3 inflammasome. While its precise binding site on the NLRP3 protein is not extensively detailed in publicly available literature, its ability to inhibit IL-1β release indicates a direct interference with the inflammasome's core machinery.
MCC950 is one of the most extensively studied NLRP3 inhibitors. It specifically targets the NACHT domain of NLRP3, binding to the Walker B motif. This interaction is crucial as it prevents the hydrolysis of ATP, a critical step for the conformational changes required for NLRP3 activation and subsequent oligomerization.
Oridonin , a natural product, employs a different strategy. It acts as a covalent inhibitor, forming a bond with cysteine 279 within the NACHT domain of NLRP3. This irreversible modification effectively inactivates the NLRP3 protein, preventing its participation in the inflammasome complex.
Visualizing the Inhibition: Signaling Pathways and Experimental Workflow
To better understand the points of intervention for these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating their efficacy.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating NLRP3 inflammasome inhibitors.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize NLRP3 inflammasome inhibitors. Specific parameters such as cell density, incubation times, and reagent concentrations should be optimized for individual experimental setups.
In Vitro IL-1β Release Assay
Objective: To quantify the inhibitory effect of compounds on NLRP3-dependent IL-1β secretion from macrophages.
Cell Lines:
-
Bone Marrow-Derived Macrophages (BMDMs) from mice
-
Human monocytic cell line (THP-1), differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA)
Protocol:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound, MCC950, or Oridonin for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60-90 minutes.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
ASC Oligomerization Assay
Objective: To assess the effect of inhibitors on the formation of the ASC speck, a hallmark of inflammasome activation.
Protocol:
-
Cell Treatment: Follow the same cell seeding, priming, inhibitor treatment, and activation steps as described in the IL-1β release assay, typically performed in a larger format (e.g., 6-well plate).
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with a buffer containing a non-ionic detergent (e.g., Triton X-100 or NP-40).
-
Pelleting of Insoluble Fraction: Centrifuge the cell lysates at a low speed (e.g., 6000 x g) to pellet the insoluble fraction containing the large ASC specks.
-
Cross-linking: Resuspend the pellet in PBS and cross-link the ASC oligomers using a cross-linking agent like Disuccinimidyl suberate (DSS).
-
Western Blotting: Denature the cross-linked samples in Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for ASC, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Visualization: Visualize the ASC monomers, dimers, and high-molecular-weight oligomers using an enhanced chemiluminescence (ECL) detection system. A reduction in the high-molecular-weight species in the inhibitor-treated samples indicates inhibition of ASC oligomerization.
Conclusion
This compound, MCC950, and Oridonin represent valuable tools for investigating the role of the NLRP3 inflammasome in health and disease. While MCC950 is currently the most potent and well-characterized of the three, this compound offers a strong alternative for researchers. Oridonin, with its covalent mechanism of action, provides a different modality of inhibition that can be useful for specific experimental questions. The absence of direct comparative studies underscores the need for head-to-head evaluations to definitively establish the relative potency and efficacy of these inhibitors under identical conditions. Researchers should carefully consider the available data and the specific requirements of their experimental system when selecting an NLRP3 inhibitor.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Nlrp3-IN-15
For researchers and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of Nlrp3-IN-15, a potent and selective NLRP3 inflammasome inhibitor. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
The disposal of this compound, as with any research chemical, must be approached with a clear understanding of its potential hazards and in accordance with institutional and regulatory guidelines. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, general principles for the disposal of small molecule inhibitors and laboratory chemicals should be strictly followed.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including weighing and dissolution, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, in solid form or in solution, is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any labware that has come into direct contact with the solid compound in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. It is imperative not to mix this waste with other chemical waste streams unless their compatibility is known and verified.
2. Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include the date of waste accumulation.
3. Storage:
-
Store the hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose. The primary method of disposal for such compounds is typically high-temperature incineration by a specialized facility.
Quantitative Data Summary
| Property | Data/Information | Source/Consideration |
| Physical State | Solid | General information for small molecule inhibitors. |
| Solubility | Soluble in DMSO | Common solvent for in vitro studies of similar compounds. |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | Standard laboratory safety practice. |
| Primary Disposal Route | Hazardous Waste Incineration | General guidance for non-biodegradable organic compounds. |
| Incompatible Wastes | Strong oxidizing agents, strong acids, strong bases | General precaution for organic compounds. |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and EHS department for any additional requirements.
Safeguarding Researchers: A Comprehensive Guide to Handling Nlrp3-IN-15
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the potent and selective NLRP3 inflammasome inhibitor, Nlrp3-IN-15. By adhering to these procedural steps, laboratories can minimize exposure risks and ensure the safe handling and disposal of this compound, fostering a secure research environment.
This compound is a chemical used in inflammation research.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, novel chemical compounds of a similar nature.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Goggles or Glasses with Side Shields | ANSI Z87.1 certified | Protects eyes from splashes, fumes, or debris.[2] |
| Face Shield | To be worn in addition to goggles | Recommended when there is a significant risk of splashing.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene | Prevents skin contact with the compound.[4][5] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted | Protects skin and personal clothing from contamination.[4][5] |
| Closed-toed Shoes | --- | Prevents exposure from spills.[4] | |
| Respiratory Protection | Fume Hood | Properly functioning and certified | Minimizes inhalation of any powders or aerosols.[3][4] |
| Respirator (e.g., N95) | NIOSH-approved | To be used if engineering controls like a fume hood are not available or insufficient.[4] |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
A clear and well-defined operational plan is essential for minimizing the risk of exposure and ensuring the integrity of the experiment.
1. Preparation and Planning:
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment to identify potential hazards.
-
Familiarization: All personnel must be familiar with the potential hazards and the emergency procedures.
-
Work Area Designation: Designate a specific, well-ventilated area for handling the compound, preferably within a chemical fume hood.[3][4]
-
Gather Materials: Ensure all necessary PPE and handling equipment (e.g., spatulas, weighing paper, designated glassware) are readily available.
2. Handling the Compound:
-
Weighing:
-
Perform all weighing operations within a fume hood or a ventilated balance enclosure to avoid inhaling airborne particles.
-
Use disposable weighing boats or papers to prevent cross-contamination.
-
-
Dissolving:
-
When dissolving the compound, add the solvent slowly to the compound to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
General Handling:
3. In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and laboratory safety officer.
-
Containment: If it is safe to do so, contain the spill using appropriate absorbent materials.
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE.
III. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be segregated into a clearly labeled hazardous waste container.[2]
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.
-
Disposal Procedure: Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour chemical waste down the drain.[7]
IV. Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
By implementing these comprehensive safety and handling procedures, research institutions can build a strong foundation of trust and safety, ensuring that their valuable work in drug development and scientific discovery continues without compromising the well-being of their personnel.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. uwlax.edu [uwlax.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. ucblueash.edu [ucblueash.edu]
- 7. A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines [scisure.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
